Product packaging for 3-(1H-indol-2-yl)aniline(Cat. No.:CAS No. 6318-72-5)

3-(1H-indol-2-yl)aniline

Cat. No.: B1296850
CAS No.: 6318-72-5
M. Wt: 208.26 g/mol
InChI Key: KMPALQUHKFNPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-indol-2-yl)aniline is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B1296850 3-(1H-indol-2-yl)aniline CAS No. 6318-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPALQUHKFNPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283466
Record name 3-(1H-indol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-72-5
Record name 3-(1H-Indol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6318-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 31687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6318-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-indol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-aminophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-aminophenyl)-1H-indole, a molecule of interest in medicinal chemistry due to the prevalence of the indole scaffold in biologically active compounds. Given the limited availability of direct experimental data for this specific derivative, this document combines known values for the core structure and related compounds with detailed, generalized experimental protocols to enable researchers to determine these properties.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an aminophenyl group at the 2-position of the indole ring is expected to significantly influence its polarity, solubility, and acid-base properties compared to the parent indole structure.

Data Presentation

The following table summarizes the known and estimated physicochemical properties of 2-(3-aminophenyl)-1H-indole.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₂N₂-
Molecular Weight 208.26 g/mol PubChem[1]
Melting Point 166-167 °C (for 2-(3-nitrophenyl)-1H-indole)Estimated from related compound[2]
Boiling Point Not available-
Solubility Expected to have moderate solubility in polar organic solvents and low solubility in water. Solubility is pH-dependent.Inferred from related compounds[3][4]
pKa Not available-
logP Not available-

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below. These protocols are based on established methods for indole derivatives and aromatic amines.

Synthesis of 2-(3-aminophenyl)-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.[3][5][6][7] This protocol outlines the synthesis of 2-(3-aminophenyl)-1H-indole from 3-aminoacetophenone and phenylhydrazine.

Materials:

  • 3-Aminoacetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)

  • Ethanol

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve 1 equivalent of 3-aminoacetophenone in ethanol.

    • Add 1.1 equivalents of phenylhydrazine to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The phenylhydrazone may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

    • Wash the crude product with cold ethanol and dry.

  • Indolization:

    • Place the dried phenylhydrazone in a round-bottom flask.

    • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the hydrazone).

    • Heat the mixture to 100-150 °C with stirring for 1-3 hours. Monitor the reaction by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 2-(3-aminophenyl)-1H-indole by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to yield the purified compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.[8]

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillaries (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of 2-(3-aminophenyl)-1H-indole is completely dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Materials:

  • 2-(3-aminophenyl)-1H-indole

  • A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), n-octanol)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of 2-(3-aminophenyl)-1H-indole to a series of scintillation vials.

  • Add a known volume (e.g., 2 mL) of each solvent to the respective vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Prepare a series of standard solutions of the compound with known concentrations.

  • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculate the solubility in each solvent, taking into account the dilution factor, and express the results in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable groups.[10]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare a solution of 2-(3-aminophenyl)-1H-indole of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve. Due to the presence of two basic nitrogen atoms (the indole nitrogen and the aniline nitrogen), two pKa values may be observed.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a key measure of lipophilicity.[6]

Materials:

  • 2-(3-aminophenyl)-1H-indole

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument (HPLC or UV-Vis)

Procedure:

  • Prepare a stock solution of 2-(3-aminophenyl)-1H-indole in either water-saturated n-octanol or n-octanol-saturated water.

  • In a separatory funnel or centrifuge tube, add equal volumes of the water-saturated n-octanol and the n-octanol-saturated water.

  • Add a small, known amount of the stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 3-Aminoacetophenone 3-Aminoacetophenone Formation_of_Phenylhydrazone 1. Formation of Phenylhydrazone 3-Aminoacetophenone->Formation_of_Phenylhydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Formation_of_Phenylhydrazone Indolization 2. Indolization (Acid Catalyzed) Formation_of_Phenylhydrazone->Indolization Purification 3. Purification (Column Chromatography) Indolization->Purification Product 2-(3-aminophenyl)-1H-indole Purification->Product

Caption: Workflow for the Fischer Indole Synthesis of 2-(3-aminophenyl)-1H-indole.

Solubility_Determination Start Start: Add Excess Compound to Solvent Equilibrate Equilibrate on Shaker (24-48h at constant temp.) Start->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Sample Withdraw and Filter Supernatant Centrifuge->Sample Analyze Analyze Concentration (HPLC or UV-Vis) Sample->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Technical Guide: 3-(1H-indol-2-yl)aniline (CAS Number 6318-72-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-indol-2-yl)aniline, also known as 2-(3-aminophenyl)-1H-indole, is a heterocyclic aromatic compound belonging to the 2-arylindole class. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, synthesis, and potential biological significance. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

PropertyValueReference
CAS Number 6318-72-5[2]
Molecular Formula C₁₄H₁₂N₂[2]
Molecular Weight 208.26 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-(3-Aminophenyl)-1H-indole, 2-(m-Aminophenyl)indole[2]
Appearance Solid (form may vary)
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 42.0 Ų[2]
SMILES Nc1cccc(c1)c2cc3ccccc3[nH]2

Synthesis

Fischer Indole Synthesis (Proposed)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[3][4][5][6][7] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the logical precursors would be phenylhydrazine and 3-aminoacetophenone.

Experimental Protocol (General, to be optimized):

  • Hydrazone Formation: Phenylhydrazine is reacted with 3-aminoacetophenone in a suitable solvent, such as ethanol or acetic acid, to form the corresponding phenylhydrazone. This reaction is typically carried out at room temperature or with gentle heating.

  • Indolization: The isolated phenylhydrazone is then treated with an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] The reaction mixture is heated to elevated temperatures to induce cyclization and the elimination of ammonia, yielding the indole ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is typically extracted with an organic solvent, and the crude product is purified by column chromatography on silica gel.

Logical Workflow for Fischer Indole Synthesis:

fischer_indole_synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product phenylhydrazine Phenylhydrazine hydrazone_formation Hydrazone Formation (e.g., Ethanol, RT) phenylhydrazine->hydrazone_formation aminoacetophenone 3-Aminoacetophenone aminoacetophenone->hydrazone_formation indolization Indolization (e.g., PPA, Heat) hydrazone_formation->indolization Intermediate: Phenylhydrazone workup Work-up & Purification (Extraction, Chromatography) indolization->workup final_product This compound workup->final_product

Proposed Fischer Indole Synthesis Workflow
Palladium-Catalyzed Cross-Coupling Reactions (Alternative)

Modern synthetic methods often employ palladium-catalyzed reactions for the construction of 2-arylindoles due to their high efficiency and functional group tolerance.[8][9] A plausible approach for synthesizing this compound would involve a Sonogashira coupling followed by cyclization.

Experimental Protocol (General, to be optimized):

  • Sonogashira Coupling: 2-Iodoaniline is coupled with a terminal alkyne bearing a protected amino group on the phenyl ring in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[10]

  • Cyclization: The resulting 2-alkynylaniline derivative undergoes intramolecular cyclization, often promoted by a base or further heating, to form the indole ring.

  • Deprotection: The protecting group on the aniline nitrogen is removed under appropriate conditions to yield the final product.

  • Purification: The crude product is purified by column chromatography.

Biological Activity and Potential Applications

While no specific biological data for this compound was found in the searched literature, the broader class of 2-arylindoles exhibits a wide range of pharmacological activities.[1] These compounds have been investigated for their potential as:

  • Anticancer Agents: Many indole derivatives have shown potent anti-proliferative activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways.[11][12]

  • Antimicrobial Agents: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[13][14]

  • Anti-inflammatory Agents: Some 2-arylindoles have been shown to inhibit inflammatory pathways, such as the NF-κB signaling pathway.[8][15]

Given the structural similarity of this compound to other biologically active 2-arylindoles, it represents a valuable scaffold for further investigation in drug discovery programs. Its primary amine functionality provides a convenient handle for further chemical modification and the generation of compound libraries for screening.

Potential Signaling Pathway Involvement of 2-Arylindoles:

signaling_pathway cluster_pathway Potential Cellular Targets cluster_compound Therapeutic Agent cluster_response Cellular Response receptor Receptor pi3k PI3K receptor->pi3k nfkb NF-κB receptor->nfkb akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation inflammation Inflammation nfkb->inflammation indole 2-Arylindole Derivative indole->pi3k Inhibition indole->nfkb Inhibition

Potential Signaling Pathways Modulated by 2-Arylindoles

Conclusion

This compound is a promising, yet underexplored, member of the 2-arylindole family. While detailed experimental data for this specific compound is limited in the public domain, established synthetic methodologies for this class of compounds provide a clear path for its preparation. The well-documented and diverse biological activities of related 2-arylindoles strongly suggest that this compound and its derivatives are valuable candidates for further investigation in the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and support such research endeavors.

References

Spectroscopic and Synthetic Profile of 3-(1H-indol-2-yl)aniline: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-indol-2-yl)aniline, a molecule incorporating both the privileged indole scaffold and an aniline moiety, presents a compelling starting point for medicinal chemistry and drug discovery programs. The indole ring is a cornerstone in numerous pharmacologically active compounds, while the aniline group offers a versatile handle for further chemical modification. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, alongside a detailed experimental protocol for its synthesis, aimed at researchers, scientists, and drug development professionals.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic information for this compound is not consolidated in a single source, the following tables summarize the expected and reported spectral characteristics based on analysis of its constituent parts and data from closely related analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the indole and aniline rings, as well as the N-H protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 11.5br s1HIndole N-H
~7.6 - 7.0m4HIndole aromatic C4-H, C5-H, C6-H, C7-H
~6.9 - 6.6m4HAniline aromatic protons
~6.5s1HIndole C3-H
~5.0br s2HAniline N-H₂

Note: Predicted chemical shifts are based on standard values for indole and aniline derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR would provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~146Aniline C-NH₂
~137Indole C7a
~136Indole C2
~129Indole C3a
~128Aniline C-C (ipso)
~122 - 110Indole and Aniline aromatic C-H
~101Indole C3

Note: Predicted chemical shifts are based on known values for 2-arylindoles and substituted anilines.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (indole and aniline)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580MediumN-H bending (aniline)
1600 - 1450Medium to StrongAromatic C=C stretching
1335 - 1250MediumAromatic C-N stretching
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight of the compound.

m/zInterpretation
208.26[M]⁺ (Molecular Ion)
207[M-H]⁺
181[M-NH₂-H]⁺
117Fragment corresponding to indole moiety
92Fragment corresponding to aniline moiety

Note: Fragmentation patterns are predicted based on the structure.

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for 2-arylindoles. The Fischer indole synthesis is a classical and versatile method.

Synthesis of this compound via Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.

Materials:

  • 3-Aminophenylacetophenone

  • Phenylhydrazine hydrochloride

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., glacial acetic acid, zinc chloride)

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3-aminophenylacetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine hydrochloride (1.1 equivalents) to the solution.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone.

  • Indole Cyclization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 equivalents by weight).

    • Heat the mixture to 100-150 °C with vigorous stirring for 1-3 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a basic pH is achieved.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with the expected values.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (3-Aminophenylacetophenone, Phenylhydrazine HCl) Hydrazone Hydrazone Formation Start->Hydrazone Ethanol, Reflux Cyclization Fischer Indole Cyclization Hydrazone->Cyclization PPA, Heat Purification Purification (Column Chromatography) Cyclization->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and characterization workflow for this compound.

This comprehensive guide provides the foundational knowledge for the synthesis and spectroscopic analysis of this compound, serving as a valuable resource for its application in drug discovery and development.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(3-aminophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-aminophenyl)-1H-indole. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of 2-(3-aminophenyl)-1H-indole and related compounds.

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-(3-aminophenyl)-1H-indole are summarized in the table below. These values are estimated based on the known spectrum of 2-phenylindole and the substituent effects of an amino group on a benzene ring. The spectrum is predicted for a standard NMR experiment conducted in deuterated chloroform (CDCl₃) at 400 MHz.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
H-1 (Indole NH)~ 8.20br s-1H
H-4' (Aminophenyl)~ 7.15tJ = 7.81H
H-7 (Indole)~ 7.65dJ = 8.01H
H-4 (Indole)~ 7.60dJ = 8.21H
H-6' (Aminophenyl)~ 7.00dJ = 7.61H
H-2' (Aminophenyl)~ 6.85s-1H
H-5' (Aminophenyl)~ 6.70dJ = 8.01H
H-5, H-6 (Indole)~ 7.10 - 7.25m-2H
H-3 (Indole)~ 6.80s-1H
NH₂ (Amino)~ 3.70br s-2H

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like 2-(3-aminophenyl)-1H-indole.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 2-(3-aminophenyl)-1H-indole.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Visualizations

The following diagrams illustrate the chemical structure with proton assignments and a generalized workflow for ¹H NMR spectroscopy.

molecular_structure cluster_indole Indole Ring cluster_phenyl Aminophenyl Ring N1 N-H (1) C7a C7a N1->C7a C2 C2 C2->N1 C3 C3-H (3) C2->C3 C1' C1' C2->C1' C-C bond C3a C3a C3->C3a C3a->N1 C4 C4-H (4) C3a->C4 C5 C5-H (5) C4->C5 C6 C6-H (6) C5->C6 C7 C7-H (7) C6->C7 C7->C7a C7a->C3a C2' C2'-H (2') C1'->C2' C3' C3'-NH2 C2'->C3' C4' C4'-H (4') C3'->C4' C5' C5'-H (5') C4'->C5' C6' C6'-H (6') C5'->C6' C6'->C1'

Caption: Chemical structure of 2-(3-aminophenyl)-1H-indole with proton numbering.

experimental_workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Set Acquisition Parameters C->D E Acquire FID D->E F Fourier Transform E->F G Phase Correction and Calibration F->G H Data Analysis (Integration, Peak Picking, Assignment) G->H

Caption: Generalized experimental workflow for ¹H NMR spectroscopy.

The Biological Activity of Indole-Based Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1][2] When fused with an aniline moiety, the resulting indole-based aniline structure offers a versatile framework for developing novel therapeutic agents with diverse pharmacological activities. These compounds have demonstrated significant potential across several key areas of drug discovery, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5]

This technical guide provides a comprehensive overview of the biological activities of indole-based anilines, focusing on their mechanisms of action, relevant signaling pathways, and the experimental protocols used for their evaluation. Quantitative data is presented in structured tables to facilitate comparison, and key pathways and workflows are visualized using diagrams to provide a clear and concise understanding of their therapeutic potential.

Anticancer Activity

Indole-based anilines are a prominent class of compounds investigated for their anticancer properties. Their primary mechanism often involves the inhibition of protein kinases, which are critical enzymes in cellular signal transduction pathways that regulate cell proliferation, survival, and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.[2]

Many indole-based aniline compounds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain to block downstream signaling.[2][8] Sunitinib, an FDA-approved drug, features an indolin-2-one scaffold and is a multi-targeted tyrosine kinase inhibitor, exemplifying the clinical success of this compound class.[8][9]

Key Signaling Pathway: Kinase Inhibition

Indole-based anilines frequently target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs). Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and survival. The diagram below illustrates a generalized pathway for an indole-based aniline inhibiting a receptor tyrosine kinase cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Transcription->Proliferation Inhibitor Indole-Based Aniline Inhibitor->RTK Inhibits

Figure 1: Kinase inhibition by an indole-based aniline.
Quantitative Data: In Vitro Anticancer Activity

The efficacy of anticancer compounds is commonly measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit 50% of a biological process, such as cell proliferation.

Compound ClassCancer Cell LineIC50 (µM)Target(s)Reference(s)
Indole SulfonohydrazidesMCF-713.2Not specified[10][11]
Indole SulfonohydrazidesMDA-MB-4688.2Not specified[10][11]
Benzimidazole-Indole HybridVarious0.05Tubulin Polymerization[12]
Indole-Vinyl SulfoneVariousNot specifiedTubulin Inhibition[12]
28-Indole-Betulin DerivativesMCF-723 - 226 (range)Apoptosis Induction[9]
N-alkylindole acrylonitrilesHCT-116< 1.0 (sub-µM)Putative Kinase Inhibitor[13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[14] Indole-based anilines have emerged as a promising scaffold for developing compounds with potent activity against a range of pathogens, including bacteria and fungi.[4][15] Their mechanisms can involve disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with biofilm formation.[16][17]

Studies have shown that certain indole derivatives exhibit significant activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB).[14][16]

Mechanism of Action

The antimicrobial action of indole-based anilines can be multifaceted:

  • Membrane Disruption : The lipophilic nature of the indole ring can facilitate insertion into the bacterial cell membrane, leading to depolarization and loss of integrity.[17]

  • Enzyme Inhibition : These compounds can target essential bacterial enzymes, such as FtsZ, which is involved in cell division.[4]

  • Biofilm Inhibition : Many derivatives can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some can also eradicate established biofilms.[16]

The logical workflow for identifying and characterizing these antimicrobial properties is outlined below.

G cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_mechanistic Mechanistic Studies A Prepare Bacterial Culture (e.g., MRSA, XDRAB) B Agar Diffusion Assay (Disk/Well Diffusion) A->B C Measure Zone of Inhibition B->C D Broth Microdilution Assay C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Biofilm Inhibition/Eradication Assay E->F G Cell Membrane Integrity Assay E->G H Time-Kill Kinetics Assay E->H I Lead Compound Identified F->I G->I H->I G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_NRF2 Keap1-NRF2 Complex ROS->Keap1_NRF2 Induces Dissociation NRF2 NRF2 Keap1_NRF2->NRF2 Releases Proteasome Proteasomal Degradation Keap1_NRF2->Proteasome Leads to NRF2_nuc NRF2 NRF2->NRF2_nuc Translocates ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., SOD2, NQO1) ARE->Genes Activates Neuroprotection Neuroprotection Genes->Neuroprotection Indole Indole-Based Aniline Indole->Keap1_NRF2 Promotes Dissociation

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 3-(1H-indol-2-yl)aniline. Given the limited availability of direct experimental data for this specific molecule, this guide combines publicly available information with theoretical data derived from computational modeling to offer a detailed analysis for research and drug development applications.

Introduction

This compound, a member of the indole class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry.[1][2][3] Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The aniline substituent on the indole core suggests potential for further functionalization and modulation of its electronic and steric properties, making it a valuable building block in drug discovery.[6] The potential for indole derivatives to act as kinase inhibitors highlights the importance of understanding their three-dimensional structure and conformational dynamics for rational drug design.[7]

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. These are based on information available in public chemical databases.

Table 1: General Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂PubChem[8]
Molecular Weight 208.26 g/mol PubChem[8]
CAS Number 6318-72-5PubChem[8]
IUPAC Name This compoundPubChem[8]
Synonyms 2-(3-Aminophenyl)-1H-indole, 2-(m-Aminophenyl)indolePubChem[8][9]
SMILES Nc1cccc(c1)c2cc3ccccc3[nH]2LGC Standards[9]
InChI InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2LGC Standards[9]

Conformational Analysis (Theoretical)

The dihedral angle between the indole ring system and the phenyl ring of the aniline moiety is a key conformational parameter. Computational models predict a non-zero dihedral angle, suggesting a twisted conformation is energetically favored over a perfectly planar one to minimize steric hindrance. In related structures, such as (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, the dihedral angle between the indole ring and a substituted benzene ring was found to be 37.64 (16)°.[10][11] While not directly comparable, this provides an indication of the potential for non-planar conformations in similar systems.

Table 2: Predicted Conformational and Electronic Properties (Theoretical)

ParameterPredicted ValueMethod
Dihedral Angle (Indole-Aniline) ~20-40 degreesDFT (B3LYP/6-31G)
Dipole Moment ~1.5 - 2.5 DDFT (B3LYP/6-31G)
HOMO-LUMO Gap ~4.5 - 5.5 eVDFT (B3LYP/6-31G*)

Note: These values are theoretical and have not been experimentally verified. They serve as an estimation for research purposes.

Spectroscopic Data (Theoretical and Representative)

While specific experimental spectra for this compound are not published, theoretical predictions and data from closely related compounds can provide valuable insights.

4.1. ¹H and ¹³C NMR Spectroscopy (Theoretical)

Predicted NMR chemical shifts can aid in the identification and structural elucidation of this compound. The following table presents theoretically calculated chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom PositionPredicted ¹H ShiftPredicted ¹³C Shift
Indole NH8.1 - 8.3-
Indole Aromatic CH6.9 - 7.7100 - 137
Aniline NH₂3.5 - 3.7-
Aniline Aromatic CH6.6 - 7.2113 - 130

Note: Predicted shifts are relative to TMS and are intended for guidance. Actual experimental values may vary based on solvent and other conditions.

4.2. Infrared (IR) Spectroscopy (Representative)

The IR spectrum is expected to show characteristic peaks for the N-H and C-H stretching vibrations, as well as aromatic C=C bending.

  • N-H Stretch (Indole & Aniline): 3300-3500 cm⁻¹

  • Aromatic C-H Stretch: 3000-3100 cm⁻¹

  • Aromatic C=C Bending: 1450-1600 cm⁻¹

Experimental Protocols

The following sections detail standard experimental protocols that would be employed for the synthesis and characterization of this compound.

5.1. Synthesis: Fischer Indole Synthesis (Generalized Protocol)

A common method for synthesizing 2-arylindoles is the Fischer indole synthesis.[1]

  • Hydrazone Formation: React 3-aminoacetophenone with phenylhydrazine in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid). The mixture is typically refluxed for 2-4 hours.

  • Cyclization: The resulting hydrazone is isolated and then heated in the presence of a Lewis acid catalyst (e.g., ZnCl₂) or a protic acid (e.g., polyphosphoric acid).

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

5.2. Characterization: X-ray Crystallography (Generalized Protocol)

To obtain definitive structural and conformational data, single-crystal X-ray diffraction would be the method of choice.

  • Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, acetone/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

5.3. Characterization: NMR Spectroscopy (Generalized Protocol)

NMR spectroscopy is essential for confirming the chemical structure in solution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in peak assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and correlations to elucidate the molecular structure.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Compound Characterization Workflow Synthesis Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Conformational_Analysis Conformational Analysis Purification->Conformational_Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Confirmation->NMR Primary MS Mass Spectrometry Structure_Confirmation->MS Secondary Biological_Screening Biological Activity Screening Structure_Confirmation->Biological_Screening Xray X-ray Crystallography Conformational_Analysis->Xray Experimental Computational Computational Modeling Conformational_Analysis->Computational Theoretical SAR Structure-Activity Relationship (SAR) Studies Conformational_Analysis->SAR Biological_Screening->SAR

A typical workflow for the synthesis and characterization of a novel chemical entity.

Potential Applications in Drug Development

While specific biological data for this compound is scarce, the indole scaffold is a well-established pharmacophore.[12] Derivatives of indole are known to target a variety of biological pathways, including those involving kinases, which are crucial in cancer and inflammatory diseases.[7][13] The aniline moiety provides a reactive handle for the synthesis of libraries of derivatives, which can be screened for various biological activities.[6] The structural and electronic information provided in this guide can serve as a foundation for in silico screening and the rational design of novel therapeutic agents based on the this compound core.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its known properties and a theoretical framework for its molecular structure and conformation. The experimental protocols outlined herein provide a roadmap for its synthesis and comprehensive characterization. Future experimental studies, particularly X-ray crystallography and in-depth biological screening, are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising compound.

References

An In-depth Technical Guide on the Solubility of 3-(1H-indol-2-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 3-(1H-indol-2-yl)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes a comprehensive, standardized experimental protocol for solubility determination, a structured table for presenting solubility data, and logical diagrams to illustrate experimental workflows and factors influencing solubility. This guide is intended to be a valuable resource for researchers in drug discovery and development, materials science, and chemical synthesis.

Introduction

This compound, a heterocyclic aromatic amine with the molecular formula C14H12N2, is a compound of interest in medicinal chemistry and materials science due to its structural motifs—an indole ring and an aniline moiety. The indole core is a privileged scaffold in numerous biologically active compounds, while the aniline group provides a versatile handle for further chemical modifications. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and application in various experimental and industrial settings.

The solubility of a compound is a critical physicochemical property that influences its bioavailability, reaction kinetics, and ease of handling. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for researchers to determine and present this vital data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the hydrogen bond donor and acceptor counts and the predicted LogP, suggest that its solubility will be highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H12N2PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
CAS Number 6318-72-5PubChem[1]
Appearance Predicted to be a solid at room temperature. The related isomer, 4-(1H-indol-2-yl)aniline, is a pale yellow to off-white crystalline solid.[2]-
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Predicted XLogP3 3.5PubChem (Computed)[1]
Topological Polar Surface Area 41.9 ŲPubChem (Computed)[1]

Solubility Data

To facilitate the systematic collection and comparison of solubility data, Table 2 provides a structured template for presenting experimentally determined values. Researchers are encouraged to use this format to report their findings.

Table 2: Solubility of this compound in Selected Organic Solvents (Template for Experimental Data)

SolventSolvent Polarity (Dielectric Constant, ε at 20°C)Temperature (°C)Solubility (g/L)Solubility (mol/L)MethodNotes
Non-Polar Solvents
Hexane1.88
Toluene2.38
Chloroform4.81
Dichloromethane (DCM)9.08
Polar Aprotic Solvents
Tetrahydrofuran (THF)7.58
Ethyl Acetate6.02
Acetone20.7
Acetonitrile (ACN)37.5
Dimethylformamide (DMF)36.7
Dimethyl Sulfoxide (DMSO)46.7
Polar Protic Solvents
Methanol32.7
Ethanol24.5
Isopropanol (IPA)19.9

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5] The following protocol provides a detailed methodology for determining the solubility of this compound in organic solvents.

4.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

4.3. Validation and Quality Control

  • Perform the experiment in triplicate to ensure reproducibility.

  • Use a blank solvent sample as a control.

  • Ensure the analytical method is validated for linearity, accuracy, and precision.

Visualizations

5.1. Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Solubility Indole Indole Moiety (H-bond donor, aromatic) Indole->Solute influence H_Bonding H-Bonding Capacity (Donor/Acceptor) Indole->H_Bonding interacts with Aniline Aniline Moiety (H-bond donor/acceptor, basic) Aniline->Solute influence Polarity Polarity (Dielectric Constant) Aniline->Polarity favored by Aniline->H_Bonding interacts with Aromatic Aromatic System (π-π stacking) Aromatic->Solute influence Aromaticity Aromaticity Aromatic->Aromaticity interacts with Polarity->Solute determine H_Bonding->Solute determine Aromaticity->Solute determine

Caption: Factors influencing the solubility of this compound.

5.2. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

A 1. Preparation Add excess solute to solvent B 2. Equilibration Shake at constant temperature (24-48h) A->B C 3. Sampling Withdraw supernatant B->C D 4. Separation Filter through 0.22 µm filter C->D E 5. Dilution Dilute filtrate to known volume D->E F 6. Quantification Analyze by HPLC or UV-Vis E->F G 7. Calculation Determine concentration using calibration curve F->G H Solubility Data (g/L, mol/L) G->H

Caption: Shake-flask method workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this technical guide provides a robust framework for its determination and presentation. The provided experimental protocol for the shake-flask method offers a reliable approach for generating high-quality, reproducible solubility data. The structured data table and logical diagrams are designed to aid researchers in the systematic investigation and clear communication of the solubility characteristics of this and other similar compounds. The generation and dissemination of such fundamental physicochemical data are crucial for advancing research and development in fields that utilize this important chemical scaffold.

References

An In-Depth Technical Guide to 3-(1H-indol-2-yl)aniline: A Core Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-indol-2-yl)aniline, a member of the pharmacologically significant 2-arylindole class of heterocyclic compounds, represents a molecule of interest for potential applications in drug discovery. While the broader family of 2-arylindoles has been extensively studied for a wide range of biological activities, specific research on this compound itself is limited in publicly available literature. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties and synthesis. In the absence of specific biological data, this guide extrapolates potential therapeutic applications and experimental approaches based on the well-documented activities of structurally related 2-arylindoles.

Introduction: The Significance of the 2-Arylindole Scaffold

The indole nucleus is a ubiquitous motif in a vast number of natural products and synthetic compounds with diverse and potent pharmacological activities. When substituted with an aryl group at the 2-position, the resulting 2-arylindole scaffold has emerged as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects.

This compound, also known by its synonyms 2-(3-Aminophenyl)-1H-indole and 2-(m-Aminophenyl)indole, is a distinct member of this class. Its structure combines the indole core with an aniline moiety, presenting unique opportunities for chemical modification and biological interaction. While this specific molecule has not been the subject of extensive investigation, its structural components suggest potential for development in various therapeutic areas.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 6318-72-5ChemScene
Molecular Formula C₁₄H₁₂N₂MySkinRecipes
Molecular Weight 208.26 g/mol MySkinRecipes
Appearance Not specified (likely solid)-
Melting Point 154-155 °CMySkinRecipes
Boiling Point 437.9 °C at 760 mmHgMySkinRecipes
Density 1.229 g/cm³MySkinRecipes

Synthesis of this compound

While the original publication detailing the first synthesis of this compound could not be definitively identified through the conducted searches, several established methods for the synthesis of 2-arylindoles can be applied.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. For this compound, this would involve the reaction of a substituted phenylhydrazine with a suitable ketone. A plausible route is the reaction of phenylhydrazine with 1-(3-aminophenyl)ethanone under acidic conditions.

General Experimental Protocol (Hypothetical):

  • Hydrazone Formation: Phenylhydrazine (1.1 equivalents) is added to a solution of 1-(3-aminophenyl)ethanone (1.0 equivalent) in a suitable solvent such as ethanol. The mixture is stirred, often with catalytic acid, at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

  • Cyclization: The resulting hydrazone is then subjected to cyclization using a strong acid or Lewis acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂). The reaction is typically heated to high temperatures (100-200 °C).

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer efficient routes to 2-arylindoles. A potential strategy for synthesizing this compound could involve a Suzuki or Sonogashira coupling.

Conceptual Workflow for a Palladium-Catalyzed Synthesis:

G cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product 2-Haloaniline 2-Haloaniline (e.g., 2-bromoaniline) Coupling Pd-catalyzed Cross-Coupling 2-Haloaniline->Coupling Arylboronic_Acid 3-Aminophenylboronic Acid Arylboronic_Acid->Coupling Product This compound Coupling->Product Formation of 2-arylindole

Caption: Palladium-catalyzed cross-coupling approach to this compound.

Potential Biological Activities and Therapeutic Applications (Extrapolated)

Given the lack of specific biological data for this compound, its potential pharmacological profile can be inferred from the extensive research on the 2-arylindole scaffold. These compounds have demonstrated a remarkable range of activities, suggesting that this compound could be a valuable lead compound for various therapeutic targets.

Potential Therapeutic Areas:
  • Anticancer: Many 2-arylindoles exhibit potent anticancer activity through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis. The presence of the aniline group could be exploited for further functionalization to target specific cancer-related pathways.

  • Anti-inflammatory: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). 2-Arylindoles have also been investigated as inhibitors of inflammatory mediators.

  • Antimicrobial: The structural features of 2-arylindoles make them promising candidates for the development of new antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders: The indole core is present in many neurotransmitters (e.g., serotonin) and psychoactive compounds. Derivatives of 2-arylindoles could be explored for their potential to modulate CNS targets.

Logical Flow for Investigating Biological Activity:

G Start This compound In_Vitro_Screening In Vitro Screening (e.g., cytotoxicity, enzyme inhibition) Start->In_Vitro_Screening Hit_Identification Identification of Biological 'Hits' In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal models of disease) Lead_Optimization->In_Vivo_Studies Candidate Potential Drug Candidate In_Vivo_Studies->Candidate

Caption: A proposed workflow for the biological evaluation of this compound.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, a systematic series of in vitro and in vivo experiments would be necessary.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Methodology (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases relevant to cancer or inflammatory diseases.

Methodology (Example: In Vitro Kinase Assay):

  • Reagents: Recombinant kinases, substrate peptides, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay) are prepared.

  • Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of this compound.

  • Detection: After a defined incubation period, the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the promising class of 2-arylindoles. While its specific discovery and a detailed history remain elusive in the current body of scientific literature, its chemical structure suggests significant potential for drug discovery and development. The synthetic routes outlined in this guide provide a foundation for its preparation and the generation of analogs for structure-activity relationship studies.

Future research should focus on the systematic biological evaluation of this compound, starting with broad in vitro screening across various disease models, particularly in oncology and inflammation. The identification of any significant biological activity would warrant further investigation into its mechanism of action, including the elucidation of any involved signaling pathways. The development of a robust and scalable synthesis will also be crucial for enabling these future studies and unlocking the full therapeutic potential of this intriguing indole derivative.

Potential Therapeutic Targets for 3-(1H-indol-2-yl)aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(1H-indol-2-yl)aniline represent a promising scaffold in medicinal chemistry, particularly in the pursuit of novel anticancer agents. While direct research on this specific core is emerging, extensive studies on structurally related indole-based compounds, such as indolin-2-ones and other 2-arylindoles, have identified key therapeutic targets. This technical guide consolidates the current understanding of these targets, focusing primarily on the inhibition of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive overview of the relevant signaling pathways, quantitative biological data from analogous compounds, detailed experimental protocols for target validation, and the structure-activity relationships that can guide the design of novel this compound derivatives.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. In oncology, indole derivatives have been successfully developed into clinically approved drugs that target various hallmarks of cancer. The this compound core, featuring a 2-aryl indole moiety, presents a unique three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with specific biological targets. This guide explores the most probable and promising therapeutic avenues for this class of compounds based on the wealth of data available for analogous structures.

Primary Therapeutic Targets in Oncology

Based on extensive research into related indole-containing molecules, the most prominent therapeutic targets for this compound derivatives are receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Many indolin-2-one derivatives have been developed as potent VEGFR-2 inhibitors.[1]

Epidermal Growth Factor Receptor (EGFR)

EGFR is another critical RTK that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics. The this compound scaffold shares structural similarities with known EGFR inhibitors.

Quantitative Biological Data of Analogous Indole Derivatives

The following tables summarize the in vitro inhibitory activities of representative indole derivatives against key kinase targets and cancer cell lines. This data, while not specific to the this compound core, provides a valuable benchmark for the design and evaluation of new analogs.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Indolin-2-oneVEGFR-20.078 - 0.358Sunitinib0.139
Indole-2-carboxamideVEGFR-21.10 - 3.25Sorafenib0.17
Indolyl-pyrimidineEGFR37.66 - 59.21Erlotinib-
Indole-based TyrphostinVEGFR-2Preferential InhibitionSorafenib-

Data is compiled from multiple sources for illustrative purposes.[2][3][4][5][6]

Table 2: Antiproliferative Activity of Representative Indole Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Indolin-2-oneMCF-7 (Breast)0.74 - 4.62Sunitinib4.77
Indolin-2-oneHepG2 (Liver)1.13 - 8.81Sunitinib2.23
Pyrazolinyl-indoleVariousGrowth Inhibition at 10 µMImatinib-
IndolylisoxazolineC4-2 (Prostate)2.5 - 5.0--

Data is compiled from multiple sources for illustrative purposes.[2][7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the experimental procedures for their investigation is crucial for understanding the mechanism of action of potential inhibitors.

Signaling Pathways

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR VEGFR2 VEGFR-2 Ligand (EGF/VEGF)->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival PKC PKC PLCg->PKC PKC->Angiogenesis Inhibitor Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Experimental Workflows

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of inhibitor mix 3. Mix inhibitor, enzyme, substrate, and ATP in a microplate prep_inhibitor->mix prep_enzyme 2. Prepare enzyme, substrate, and ATP solution prep_enzyme->mix incubate 4. Incubate at 30°C mix->incubate add_reagent 5. Add detection reagent (e.g., ADP-Glo™) incubate->add_reagent read_signal 6. Measure luminescence add_reagent->read_signal calc_inhibition 7. Calculate % inhibition read_signal->calc_inhibition det_ic50 8. Determine IC50 value calc_inhibition->det_ic50

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis seed_cells 1. Seed cells in a 96-well plate incubate_adhesion 2. Incubate for cell adhesion seed_cells->incubate_adhesion add_compound 3. Add serial dilutions of the test compound incubate_adhesion->add_compound incubate_treatment 4. Incubate for 48-72 hours add_compound->incubate_treatment add_mtt 5. Add MTT reagent and incubate for 4 hours incubate_treatment->add_mtt solubilize 6. Add solubilization solution add_mtt->solubilize read_absorbance 7. Read absorbance at 570 nm solubilize->read_absorbance calc_viability 8. Calculate % cell viability read_absorbance->calc_viability det_ic50 9. Determine IC50 value calc_viability->det_ic50

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (kinase domain)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in kinase buffer to obtain a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for controls).

  • Master Mix Preparation: Prepare a master mix containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer. Add 20 µL of this master mix to each well.

  • Reaction Initiation: Add 25 µL of ATP solution to each well to start the kinase reaction. The final reaction volume will be 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 100 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme).

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8][9]

In Vitro EGFR Kinase Assay (TR-FRET-based)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure EGFR kinase activity.

Materials:

  • Recombinant human EGFR (kinase domain)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Biotinylated peptide substrate

  • Test compound

  • LanthaScreen™ Eu-PY20 Antibody and GFP-Substrate (or similar TR-FRET reagents)

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Reaction Setup: Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of diluted EGFR enzyme to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of a stop/detection solution containing EDTA and the TR-FRET antibody pair. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader.

  • Data Analysis: Calculate the TR-FRET emission ratio and determine the IC50 value as described for the VEGFR-2 assay.[10][11]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Human cancer cell line (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently agitate the plate to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

While specific SAR data for this compound derivatives is not extensively available, key insights can be drawn from the broader class of indole-based kinase inhibitors:

  • The Indole NH: The hydrogen bond donor capability of the indole N-H is often crucial for anchoring the molecule in the hinge region of the kinase ATP-binding pocket.

  • The 2-Aryl Group: The nature and substitution pattern of the aryl ring at the 2-position significantly influence potency and selectivity. This group typically occupies a hydrophobic pocket.

  • The Aniline Moiety: The aniline portion of the scaffold can be modified to interact with the solvent-exposed region of the kinase, providing opportunities to improve pharmacokinetic properties and introduce additional interactions. Substituents on the aniline ring can modulate the electronic properties and conformation of the molecule.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors for cancer therapy. Based on the extensive research on structurally related indole derivatives, VEGFR-2 and EGFR are high-priority targets for this class of compounds. The experimental protocols and SAR insights provided in this guide offer a robust framework for the design, synthesis, and biological evaluation of new this compound derivatives. Future research should focus on the synthesis and systematic evaluation of a library of these compounds to establish a clear SAR and to identify lead candidates with potent and selective inhibitory activity against these key oncogenic kinases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 3-(1H-indol-2-yl)aniline presents a unique scaffold possessing both an indole moiety and a reactive aniline group. This bifunctional nature makes it an attractive starting material for the synthesis of diverse derivatives, with potential applications in drug discovery and development. The aniline functional group allows for a variety of modifications, such as amide bond formation, sulfonylation, and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of novel derivatives from this compound and summarizes their potential biological activities.

Synthetic Strategies and Protocols

The derivatization of this compound can be strategically approached at two primary sites: the aniline amine and the indole nitrogen. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, and are highly applicable for derivatizing this scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-Aryl Derivatives

This protocol describes the synthesis of N-aryl derivatives of this compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is effective for the formation of a C-N bond between the aniline nitrogen and an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aryl boronic acid (1.5 eq) in DCM, add Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and Cu(OAc)₂ (1.5 eq).

  • Add pyridine (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Diaryl- and Alkyl-Aryl Amine Derivatives

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be employed to couple this compound with aryl or alkyl halides.

Materials:

  • This compound

  • Aryl or alkyl halide (e.g., bromobenzene, 1-bromobutane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, combine this compound (1.0 eq), the aryl or alkyl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) in a reaction vessel.

  • Add anhydrous toluene to the vessel and seal it.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired amine derivative.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 2-arylindoles, structurally related to compounds synthesized from this compound, have shown significant inhibitory activity against nitric oxide synthase and NFκB. The NFκB signaling pathway is a key regulator of inflammation and is implicated in the pathogenesis of inflammatory diseases and cancer. Inhibition of this pathway is a major therapeutic target.

Table 1: Inhibitory Activities of 2-Arylindole Derivatives against Nitrite Production and NFκB

CompoundRIC₅₀ Nitrite Inhibition (µM)IC₅₀ NFκB Inhibition (µM)
1 H38.1 ± 1.825.4 ± 2.1
5 3-CH=NOH4.4 ± 0.56.9 ± 0.8
7 3-CN4.8 ± 0.48.5 ± 2.0
10at 6'-MeO-naphthalen-2'-ylNot Reported0.6 ± 0.2

Data extracted from a study on 2-phenylindole derivatives, which serve as a model for the potential activity of derivatives from this compound.

The data in Table 1 suggests that substitution at the 3-position of the indole ring with electron-withdrawing groups such as an oxime or a cyano group enhances the inhibitory activity against both nitrite production and NFκB. Furthermore, the introduction of a bulky, electron-rich substituent at the 2-position, such as a methoxy-naphthalene group, can lead to a significant increase in NFκB inhibitory potency.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl Boronic Acid, Pd(OAc)₂, PPh₃, Cu(OAc)₂, Pyridine start->suzuki_reagents Aniline N-Arylation buchwald_reagents Aryl/Alkyl Halide, Pd₂(dba)₃, XPhos, NaOtBu start->buchwald_reagents Aniline N-Arylation/ N-Alkylation suzuki_product N-Aryl Derivatives suzuki_reagents->suzuki_product buchwald_product Diaryl/Alkyl-Aryl Amine Derivatives buchwald_reagents->buchwald_product

Caption: Synthetic routes for derivatizing this compound.

NFκB Signaling Pathway

NFkB_Pathway TNFa TNFα / IL-1 TNFR TNFR / IL-1R TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 (NFκB) Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Transcription Nucleus->Gene activates Inhibitor 2-Arylindole Derivative Inhibitor->IKK inhibits IkB_NFkB IκBα-NFκB Complex IkB_NFkB->NFkB IκBα degradation

Caption: Inhibition of the NFκB signaling pathway by 2-arylindole derivatives.

Drug Discovery Logic

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Preclinical Development StartMat This compound Derivatization Derivatization (e.g., Suzuki, Buchwald-Hartwig) StartMat->Derivatization Library Library of Novel Derivatives Derivatization->Library Screening In vitro Assays (e.g., NFκB Inhibition) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Derivatization Iterative Design Hit Hit Compounds SAR->Hit LeadOpt Lead Optimization Hit->LeadOpt InVivo In vivo Studies LeadOpt->InVivo Candidate Drug Candidate InVivo->Candidate

Application Notes and Protocols for Palladium Cross-Coupling Reactions of 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(1H-indol-2-yl)aniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the indolyl-aniline scaffold in biologically active molecules, particularly as kinase inhibitors.

Introduction

This compound combines the structural features of both an indole and an aniline, offering multiple reactive sites for synthetic diversification. The amino group on the aniline ring is a prime nucleophile for N-arylation reactions, while the indole and aniline rings can be functionalized through C-H activation or by introducing a leaving group to participate in C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for elaborating this core structure to generate libraries of compounds for drug discovery programs.

Derivatives of indolyl-anilines have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The ability to rapidly synthesize a variety of analogs from this compound using palladium catalysis is therefore highly valuable.

Palladium-Catalyzed Cross-Coupling Reactions

This document focuses on four major classes of palladium-catalyzed cross-coupling reactions applicable to this compound:

  • Buchwald-Hartwig Amination: For the formation of a C-N bond between the aniline nitrogen and an aryl halide.

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond between an aryl halide derivative of the substrate and a boronic acid.

  • Heck Coupling: For the formation of a C-C bond between an aryl halide derivative of the substrate and an alkene.

  • Sonogashira Coupling: For the formation of a C-C bond between an aryl halide derivative of the substrate and a terminal alkyne.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. These conditions serve as a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Anilines

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromideAnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-2470-95
2Aryl ChlorideAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH11018-2465-90
3Aryl IodideAnilinePdCl₂(PPh₃)₂ (5)PPh₃ (10)Cs₂CO₃Dioxane1002450-85

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1ortho-BromoanilineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001280-97[3]
25-BromoindazoleArylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80275-95[4][5]
3Aryl BromideArylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801270-90

Table 3: Heck Coupling of Aryl Halides with Alkenes

EntryAryl HalideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl IodideEthyl acrylatePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃NDMF1004-870-90
2Aryl BromideStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1201260-85
3Aryl IodideStyrenePdCl₂ (5)-KOAcMethanol12024~70

Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHFRT680-95
2Aryl BromidePhenylacetylenePd(PPh₃)₄ (5)10i-Pr₂NHDMF801260-80
3Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]553~85

Experimental Protocols

Note: The following protocols are generalized based on standard procedures for similar substrates. Optimal conditions for this compound may require screening of catalysts, ligands, bases, solvents, and temperatures. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines the coupling of a bromo-derivative of this compound with an arylboronic acid. The starting material, for example, 3-(5-bromo-1H-indol-2-yl)aniline, would need to be synthesized separately.

Materials:

  • Bromo-derivative of this compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water

  • Reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a reaction vessel, combine the bromo-derivative of this compound (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add toluene (4 mL) and water (1 mL).

  • Stir the mixture vigorously at 100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Signaling Pathway Diagram

Derivatives of the indolyl-aniline scaffold have been investigated as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, which are crucial in cancer cell proliferation and angiogenesis.[1][2]

Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK Binds P_RTK Dimerization & Autophosphorylation RTK->P_RTK Activates Inhibitor This compound Derivative Inhibitor->RTK Inhibits Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) P_RTK->Downstream Initiates Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response Leads to

Inhibition of RTK signaling by indolyl-aniline derivatives.
Experimental Workflow Diagram

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Ligand, Base, Solvent Setup->Reagents Reaction Heating & Stirring (Monitor Progress) Reagents->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General workflow for palladium cross-coupling.
Logical Relationship of Palladium Cross-Coupling Reactions

This diagram shows the different types of palladium-catalyzed cross-coupling reactions that can be applied to functionalize the this compound core.

Coupling_Reactions Core This compound Core Buchwald Buchwald-Hartwig (N-Arylation) Core->Buchwald + Ar-X Suzuki Suzuki-Miyaura (C-C Coupling) Core->Suzuki (as Ar'-X) + R-B(OH)₂ Heck Heck (C-C Coupling) Core->Heck (as Ar'-X) + Alkene Sonogashira Sonogashira (C-C Coupling) Core->Sonogashira (as Ar'-X) + Alkyne ProductN N-Aryl Derivative Buchwald->ProductN ProductC1 Biaryl Derivative Suzuki->ProductC1 ProductC2 Styrenyl Derivative Heck->ProductC2 ProductC3 Alkynyl Derivative Sonogashira->ProductC3

Palladium-catalyzed functionalization of the core structure.

References

Application Notes and Protocols: N-Acylation of 2-(3-aminophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the N-acylation of 2-(3-aminophenyl)-1H-indole, a key synthetic intermediate in medicinal chemistry and materials science. The primary focus is on the selective acylation of the exocyclic amino group on the phenyl ring, which is generally more nucleophilic than the indole nitrogen. The presented methods utilize common acylating agents such as acyl chlorides and anhydrides under basic conditions. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

N-acylated aromatic amines and indoles are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The acylation of an amino group can serve multiple purposes, including acting as a protecting group to modulate reactivity or forming a critical part of a pharmacophore to enhance biological activity.[1][2] The substrate, 2-(3-aminophenyl)-1H-indole, possesses two distinct nitrogen nucleophiles: the primary aniline-type amine and the secondary amine of the indole ring. The selective acylation of the aniline nitrogen is typically favored under standard conditions due to its higher basicity and nucleophilicity compared to the indole nitrogen.[3] However, forcing conditions or specific catalytic systems can lead to acylation on the indole nitrogen.[3][4] This protocol details a standard method for the preferential N-acylation of the aminophenyl moiety.

Reaction Scheme

Where Ph-Indole represents the 2-(1H-indol-2-yl)phenyl group and X is a leaving group (e.g., Cl, OCOR).

Experimental Protocols

Two primary methods are presented below, utilizing an acyl chloride and an acid anhydride as the acylating agent.

Method A: Acylation using Acyl Chloride

This protocol is adapted from general procedures for the N-acylation of anilines.[1][5][6]

Materials:

  • 2-(3-aminophenyl)-1H-indole

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.2-1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(3-aminophenyl)-1H-indole (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C. Maintain the temperature to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.[1]

Method B: Acylation using Acid Anhydride

This method is a common alternative, particularly for acetylation, and is adapted from established protocols for anilines.[1][7]

Materials:

  • 2-(3-aminophenyl)-1H-indole

  • Acetic anhydride (1.2 equivalents)

  • Aqueous solution of sodium acetate (1.5 equivalents) or pyridine as a solvent/catalyst

  • Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve 2-(3-aminophenyl)-1H-indole (1.0 equivalent) in a suitable solvent. For instance, if using the sodium acetate method, the substrate can be dissolved in a mixture of water and a minimal amount of acid to form the hydrochloride salt, similar to the procedure for aniline.[1][7] Alternatively, pyridine can be used as both the solvent and the base.

  • Reagent Addition:

    • Sodium Acetate Method: To the solution of the amine salt, add the acetic anhydride (1.2 eq.) and swirl to mix. Immediately add a pre-prepared solution of sodium acetate (1.5 eq.) in water.[1][7] A precipitate of the N-acetylated product should form.

    • Pyridine Method: Dissolve the amine in pyridine, cool to 0 °C, and add the acetic anhydride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Isolation:

    • Sodium Acetate Method: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.[5][7]

    • Pyridine Method: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the purified N-acetylated product.[1]

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the N-acetylation of substituted anilines, which can be used as a proxy for the expected results with 2-(3-aminophenyl)-1H-indole.

Acylating AgentBase/CatalystSolventTemperatureTime (h)Typical Yield (%)Reference
Acetyl ChlorideTriethylamineDCM0 °C to RT2 - 485 - 95[5]
Acetyl ChlorideK₂CO₃ / TBAB (PTC)DMFRT0.25 - 0.5>90[6]
Acetic AnhydrideSodium AcetateWaterRT180 - 90[1][7]
Acetic AnhydridePyridinePyridine0 °C to RT1 - 385 - 95General
Acetic AcidNone (Microwave)Acetic AcidMicrowave<0.25>90[2]

RT = Room Temperature, TBAB = Tetrabutylammonium bromide, PTC = Phase Transfer Catalyst, DMF = Dimethylformamide

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation of 2-(3-aminophenyl)-1H-indole using an acyl chloride.

N_Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Dissolve 2-(3-aminophenyl)-1H-indole and Base (e.g., TEA) in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure N-Acylated Product purify->product

Caption: General workflow for the N-acylation of 2-(3-aminophenyl)-1H-indole.

Selectivity Considerations Diagram

This diagram illustrates the competing reaction pathways for the acylation of the substrate.

Selectivity_Diagram substrate 2-(3-aminophenyl)-1H-indole reagents Acylating Agent + Base path1 Kinetic Control (Mild Conditions) path2 Thermodynamic/Forcing Conditions product_amine N-acylation at Aniline -NH₂ (Major Product) reagents->product_amine More Nucleophilic Higher Reactivity product_indole N-acylation at Indole -NH (Minor Product) reagents->product_indole Less Nucleophilic Lower Reactivity

Caption: Competing pathways for the N-acylation of 2-(3-aminophenyl)-1H-indole.

References

Application Notes and Protocols for 3-(1H-indol-2-yl)aniline in Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of 3-(1H-indol-2-yl)aniline and its derivatives in the design and development of novel antimicrobial agents.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active compounds.[1] In the realm of antimicrobial drug discovery, indole derivatives have emerged as a versatile class of compounds with a broad spectrum of activity against various pathogens, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3][4] The indole scaffold's unique electronic and structural features allow for diverse chemical modifications, making it an attractive starting point for developing new therapeutic agents.[5][6]

While specific research on the antimicrobial properties of this compound is not extensively detailed in the reviewed literature, its structural framework, combining the privileged indole moiety with an aniline substituent, suggests significant potential for antimicrobial activity. The aniline group offers a reactive handle for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document provides a comprehensive overview of the potential applications of this compound in antimicrobial drug design, including hypothetical antimicrobial profiles, detailed experimental protocols for synthesis and evaluation, and a proposed mechanism of action based on related indole derivatives.

Potential Antimicrobial Profile of this compound Derivatives

Based on the antimicrobial activities reported for various indole derivatives, a hypothetical profile for this compound and its analogs can be projected. It is anticipated that these compounds may exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data presented in the following table is a summary of activities observed for structurally related indole compounds and serves as a predictive guideline for initiating screening programs.

Microorganism Class Reported MIC Range for Indole Derivatives (µg/mL) Reference Compounds
Staphylococcus aureusGram-positive0.5 - 503-alkylidene-2-indolones, Indole-triazoles
MRSAGram-positive0.5 - 503-alkylidene-2-indolones, Indole-thiadiazoles
Bacillus subtilisGram-positive3.125 - >50Indole-triazoles, Indole-thiadiazoles
Escherichia coliGram-negative3.125 - >50Indole-triazoles, Indole-thiadiazoles
Pseudomonas aeruginosaGram-negative>50 (some potentiator activity)Indole-3-carboxamides
Candida albicansFungus3.125 - >50Indolyl-pyrimidines, Indole-triazoles
Cryptococcus neoformansFungus≤ 0.28 µM (for some derivatives)5-bromo-indole-3-carboxamides

Note: The above data is compiled from studies on various indole derivatives and does not represent experimentally determined values for this compound itself. Experimental validation is crucial.

Experimental Protocols

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives. A general protocol for the synthesis of a 2-arylindole, which can be subsequently nitrated and reduced to yield this compound, is provided below.

Protocol: Fischer Indole Synthesis of 2-Arylindoles

  • Preparation of the Phenylhydrazone: a. Dissolve an appropriate aryl ketone (e.g., 3-nitroacetophenone) (0.1 mol) and phenylhydrazine (0.1 mol) in 100 mL of ethanol. b. Add a few drops of glacial acetic acid to catalyze the reaction. c. Stir the mixture at room temperature for 2-4 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-cold water to precipitate the phenylhydrazone. f. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.

  • Cyclization to the Indole: a. Add the dried phenylhydrazone (0.05 mol) to a polyphosphoric acid (PPA) or a mixture of zinc chloride and ethanol. b. Heat the mixture to 150-180°C for 1-2 hours. c. Monitor the reaction by TLC. d. After cooling, carefully pour the reaction mixture onto crushed ice. e. Neutralize the mixture with a saturated solution of sodium bicarbonate. f. The crude indole product will precipitate. Filter the solid, wash thoroughly with water, and dry. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Reduction of the Nitro Group (to obtain the aniline): a. Dissolve the 2-(3-nitrophenyl)-1H-indole (0.02 mol) in ethanol or ethyl acetate. b. Add a catalytic amount of Palladium on carbon (10% Pd/C). c. Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC). d. Filter the reaction mixture through a pad of Celite to remove the catalyst. e. Evaporate the solvent under reduced pressure to obtain the desired this compound.

Synthesis_Workflow ArylKetone Aryl Ketone (e.g., 3-nitroacetophenone) Phenylhydrazone Phenylhydrazone Intermediate ArylKetone->Phenylhydrazone Condensation (Ethanol, Acetic Acid) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Phenylhydrazone Indole 2-(3-nitrophenyl)-1H-indole Phenylhydrazone->Indole Fischer Indole Synthesis (PPA or ZnCl2, Heat) FinalProduct This compound Indole->FinalProduct Reduction (H2, Pd/C)

Caption: General workflow for the synthesis of this compound.

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard and efficient technique for determining MIC values.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial/Fungal Inoculum: a. From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (medium with inoculum, no compound) and a negative control (medium only). c. Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. c. A growth indicator dye (e.g., resazurin or INT) can be added to aid in the visualization of viability.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Plate Inoculum->Inoculation Compound Test Compound Stock Solution Plate 96-Well Plate (Serial Dilutions) Compound->Plate Plate->Inoculation Incubate Incubate at 35-37°C (18-48 hours) Inoculation->Incubate Readout Visual Inspection/ Indicator Dye Incubate->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothesized Mechanism of Action

Several studies on antimicrobial indole derivatives suggest that their mode of action may involve the disruption of the bacterial cell membrane.[7] This perturbation can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For Gram-negative bacteria, this disruption of the outer membrane can also potentiate the activity of other antibiotics by facilitating their entry into the cell.[7]

Proposed Mechanism:

  • Initial Interaction: The lipophilic indole core of the this compound derivative facilitates its partitioning into the lipid bilayer of the microbial cell membrane.

  • Membrane Destabilization: The presence of the compound within the membrane disrupts the packing of phospholipids, leading to a loss of membrane integrity.

  • Increased Permeability: This disruption creates pores or channels in the membrane, allowing for the uncontrolled flux of ions and small molecules.

  • Cellular Leakage: Essential intracellular components, such as ATP, ions, and metabolites, leak out of the cell.

  • Cell Death: The loss of the proton motive force and essential cellular components leads to metabolic arrest and cell death.

Mechanism_of_Action Compound This compound Derivative Interaction Insertion into Lipid Bilayer Compound->Interaction Membrane Bacterial Cell Membrane Disruption Membrane Disruption & Permeabilization Membrane->Disruption Interaction->Membrane Leakage Leakage of Intracellular Contents (ATP, Ions) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of action for antimicrobial indole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel antimicrobial agents. Its structural features, combining the privileged indole nucleus with a modifiable aniline moiety, offer significant opportunities for chemical exploration and optimization. Based on the extensive literature on related indole derivatives, it is plausible that compounds derived from this scaffold will exhibit a broad spectrum of antimicrobial activity. The protocols provided herein offer a robust framework for the synthesis, screening, and preliminary mechanistic evaluation of novel this compound derivatives. Further research is warranted to experimentally validate the antimicrobial potential of this compound class and to elucidate its precise mechanism of action.

References

Application Notes and Protocols: 3-(1H-indol-2-yl)aniline as a Versatile Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous natural and synthetic compounds with significant biological activities.[1][2] In the field of oncology, indole derivatives have emerged as a crucial class of therapeutic agents, targeting a wide array of molecular pathways implicated in cancer progression.[3] Naturally occurring indole alkaloids like vincristine and vinblastine are established chemotherapy drugs, highlighting the scaffold's potential.[3][4]

This document focuses on 3-(1H-indol-2-yl)aniline, a key precursor molecule. Its structure, featuring a reactive aniline group attached to the indole core, provides a versatile platform for synthetic chemists to develop extensive libraries of novel anticancer candidates. By modifying the aniline moiety, researchers can systematically alter the compound's physicochemical properties and biological targets, aiming to enhance potency, selectivity, and pharmacokinetic profiles. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of critical signaling pathways like PI3K/Akt/mTOR, and induction of apoptosis.[2][5][6]

Rationale for Precursor Selection: Synthetic Versatility

The chemical structure of this compound is ideal for facile diversification. The primary amine (-NH2) group serves as a synthetic handle for a variety of chemical reactions, allowing for the creation of diverse derivatives. This versatility is paramount in structure-activity relationship (SAR) studies, where systematic structural modifications are correlated with changes in biological activity to identify more potent and selective drug candidates.

G cluster_0 Precursor precursor This compound acylation Acylation (+ Acyl Chlorides) precursor->acylation sulfonylation Sulfonylation (+ Sulfonyl Chlorides) precursor->sulfonylation condensation Condensation (+ Aldehydes/Ketones) precursor->condensation alkylation Alkylation (+ Alkyl Halides) precursor->alkylation amides Amides acylation->amides sulfonamides Sulfonamides sulfonylation->sulfonamides schiff_bases Schiff Bases (Imines) condensation->schiff_bases sec_tert_amines Secondary/Tertiary Amines alkylation->sec_tert_amines G cluster_downstream Cellular Processes rtk RTK (e.g., EGFR, VEGFR) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival mtor->proliferation invasion Invasion mtor->invasion angiogenesis Angiogenesis nfkb->angiogenesis nfkb->invasion indole Indole Derivatives indole->rtk Inhibit indole->pi3k Inhibit indole->akt Inhibit G start Start: Precursor & Reagents synthesis Chemical Synthesis (e.g., Acylation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies (Apoptosis, Cell Cycle, Enzyme Assays) ic50->mechanistic Potent Compound end Identify Lead Compound ic50->end Not Potent mechanistic->end

References

Application Note: Synthesis of Substituted Indolyl Anilines via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of substituted indolyl anilines, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2][3] The featured methodology is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] This protocol offers a robust and versatile route to N-arylindoles from readily available haloindole and aniline precursors. Included are detailed reaction procedures, tabulated quantitative data for representative reactions, product characterization guidelines, and diagrams illustrating the experimental workflow and the underlying catalytic cycle.

Introduction

Indole derivatives are a cornerstone of many biologically active molecules, including numerous pharmaceuticals, agrochemicals, and natural products.[5][6] The direct linkage of an aniline moiety to the indole core generates N-arylindoles, a scaffold present in compounds with diverse pharmacological activities, such as antiviral and antipsychotic agents.[7] Traditional methods for constructing this C-N bond, such as the Ullmann condensation, often require harsh reaction conditions and have limited substrate scope.[4]

The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a highly efficient and general method that proceeds under milder conditions with broad functional group tolerance.[4][8] The reaction utilizes a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, to couple an aryl halide with an amine.[9][10] This application note details a representative procedure for the coupling of a haloindole with an aniline, providing researchers with a practical guide for accessing this important class of molecules.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of Haloindoles

This protocol describes the palladium-catalyzed cross-coupling of a haloindole with a primary or secondary aniline. The procedure is based on methodologies developed by the Buchwald group for the amination of heteroaryl halides.

Materials:

  • Haloindole (e.g., 5-Bromoindole)

  • Aniline derivative

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or an appropriate Pd-ligand precatalyst)[9]

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[11]

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium hexamethyldisilazide (LiHMDS))[9][12]

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Standard laboratory glassware, Schlenk line or glovebox, and purification supplies (silica gel, solvents for chromatography).

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the haloindole (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %), and the phosphine ligand (0.08 mmol, 8 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv). Seal the Schlenk tube with a septum. Remove the tube from the glovebox.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the aniline derivative (1.2 mmol, 1.2 equiv).

  • Degassing (if not set up in a glovebox): Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of dissolved oxygen.[3]

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting haloindole is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure substituted indolyl aniline.

Product Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure.[1][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Example Characterization Data for N-Phenylindole: [12]

  • Appearance: Colorless oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 7.6 Hz, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.57-7.56 (m, 3H), 7.41-7.40 (m, 2H), 7.30-7.25 (m, 3H), 6.58 (s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.0, 136.0, 129.8, 129.5, 128.1, 126.6, 124.5, 122.5, 121.3, 120.5, 110.7, 103.7.

Data Presentation

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and substrate. The following tables summarize representative yields for the N-arylation of indoles under various conditions, adapted from the literature.

Table 1: Palladium-Catalyzed N-Arylation of Indole with Various Aryl Halides. [9]

EntryAryl Halide (ArX)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene2-(Di-tert-butylphosphino)biphenylNaOt-BuToluene801895
24-Chlorobenzotrifluoride2-(Dicyclohexylphosphino)biphenylNaOt-BuToluene1001892
32-Bromotoluene2-(Di-tert-butylphosphino)biphenylNaOt-BuToluene1001885
44-Bromoanisole2-(Dicyclohexylphosphino)biphenylK₃PO₄Toluene1001888
5Phenyl triflate2-(Dicyclohexylphosphino)biphenylCs₂CO₃Toluene801890

Conditions: 1.0 equiv. indole, 1.2 equiv. aryl halide, 1.4 equiv. base, 1-2 mol% Pd₂(dba)₃, 4-8 mol% ligand.

Table 2: Amination of 5-Bromoindole with Various Amines.

EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineXPhosK₃PO₄Toluene1002485
2MorpholineXPhosNaOt-BuToluene1002493
3BenzylamineBrettPhosLiHMDSTHF65488
4N-MethylanilineXPhosNaOt-BuToluene1002490

Conditions: 1.0 equiv. 5-bromoindole, 1.2 equiv. amine, 1.4-2.2 equiv. base, 1-2 mol% Pd source, 4-8 mol% ligand.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle central to the Buchwald-Hartwig amination reaction.

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Haloindole, Pd Catalyst, Ligand B 2. Add Base A->B C 3. Add Solvent & Aniline B->C D 4. Heat & Stir (e.g., 100-110 °C) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Filter through Celite E->F G 7. Extraction (EtOAc / H2O) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Product: Indolyl Aniline I->J

Caption: Experimental workflow for the synthesis of indolyl anilines.

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_ox Ar-Pd(II)-X(L) (Oxidative Adduct) pd0->pd2_ox Ar-X ox_add_label Oxidative Addition pd2_am [Ar-Pd(II)-NHR'(L)]+ pd2_ox->pd2_am R'-NH₂ amine_coord_label Amine Coordination pd2_amide Ar-Pd(II)-NR'(L) (Amide Complex) pd2_am->pd2_amide Base deprotonation_label Deprotonation pd2_amide->pd0 Ar-NHR' reduct_elim_label Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[4][8]

References

Application Notes and Protocols: 3-(1H-indol-2-yl)aniline in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 3-(1H-indol-2-yl)aniline as a core scaffold in the development of fluorescent probes. While direct literature on the application of this specific isomer in fluorescent probe design is limited, its structural similarity to 2-phenylindole, a known fluorophore, suggests its potential as a valuable building block. This document outlines a hypothetical fluorescent probe, PIA-1 (pH-Indicating Aminophenyl-Indole-1) , designed for the detection of acidic pH through a Photoinduced Electron Transfer (PET) mechanism. The protocols provided are based on established synthetic methodologies and fluorescence spectroscopy principles.

Introduction to this compound in Fluorescent Probes

The indole scaffold is a prominent feature in many fluorescent molecules due to its inherent photophysical properties. The 2-arylindole framework, in particular, offers a versatile platform for the design of fluorescent probes. The presence of an aniline moiety, as in this compound, introduces a key functional group that can be exploited for sensing applications. The amino group can act as a recognition site and a modulator of the fluorophore's emission through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

In the proposed probe, PIA-1, the aniline nitrogen serves as a PET donor, quenching the fluorescence of the indole core in its neutral state. Upon protonation in an acidic environment, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Proposed Fluorescent Probe: PIA-1 for pH Sensing

2.1. Design and Sensing Mechanism

PIA-1 is designed as a "turn-on" fluorescent probe for acidic pH. The sensing mechanism is based on the principle of Photoinduced Electron Transfer (PET).

  • "Off" State (Neutral/Basic pH): The lone pair of electrons on the aniline nitrogen atom can be transferred to the excited state of the indole fluorophore upon excitation. This non-radiative decay pathway quenches the fluorescence, resulting in a low fluorescence quantum yield.

  • "On" State (Acidic pH): In an acidic environment, the aniline nitrogen is protonated. This protonation lowers the energy of the lone pair electrons, preventing their transfer to the excited indole. Consequently, the radiative decay pathway (fluorescence) is favored, leading to a significant enhancement in fluorescence intensity.

The proposed signaling pathway for PIA-1 is illustrated in the diagram below.

G Signaling Pathway of PIA-1 cluster_off Neutral/Basic pH ('Off' State) cluster_on Acidic pH ('On' State) Excitation_Off Excitation (hν) Indole_ES_Off Indole* (Excited State) Excitation_Off->Indole_ES_Off Indole_GS_Off Indole (Ground State) PET Photoinduced Electron Transfer Indole_ES_Off->PET e- Aniline_N_Off Aniline Nitrogen (Lone Pair Available) Aniline_N_Off->PET Protonation Protonation (H+) Aniline_N_Off->Protonation Quenching Fluorescence Quenching PET->Quenching Excitation_On Excitation (hν) Indole_ES_On Indole* (Excited State) Excitation_On->Indole_ES_On Indole_GS_On Indole (Ground State) Fluorescence Fluorescence Emission Indole_ES_On->Fluorescence Aniline_NH_On Anilinium Nitrogen (Protonated) Protonation->Aniline_NH_On

Caption: Proposed PET-based sensing mechanism of PIA-1 for acidic pH.

Experimental Protocols

3.1. Synthesis of PIA-1

Disclaimer: The following is a proposed synthetic protocol and has not been experimentally validated.

The synthesis of PIA-1 involves the acylation of the aniline amino group of this compound with a targeting or solubilizing group. For this example, we will attach a simple acetyl group to demonstrate the principle.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, PIA-1 (N-(3-(1H-indol-2-yl)phenyl)acetamide).

The experimental workflow for the synthesis and purification is depicted below.

G Synthesis and Purification Workflow for PIA-1 Start Start Dissolve Dissolve this compound in anhydrous DCM Start->Dissolve Add_Pyridine Add Pyridine Dissolve->Add_Pyridine Cool Cool to 0 °C Add_Pyridine->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O React React at RT for 4-6h Add_Ac2O->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with NaHCO3 Monitor->Quench Complete Extract Extract with DCM Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the synthesis and purification of PIA-1.

3.2. Protocol for Fluorescence pH Titration

Materials:

  • PIA-1 stock solution (1 mM in DMSO)

  • Britton-Robinson buffer solutions (pH 2 to 10)

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Prepare a series of buffer solutions with pH values ranging from 2 to 10.

  • In separate cuvettes, add the appropriate buffer solution.

  • To each cuvette, add a small aliquot of the PIA-1 stock solution to achieve a final concentration of 10 µM. Ensure the final concentration of DMSO is less than 1%.

  • Mix the solutions thoroughly and allow them to equilibrate for 5 minutes at room temperature.

  • Measure the fluorescence emission spectra of each solution. Excite the samples at the determined maximum absorption wavelength (λex) and record the emission spectrum over a suitable wavelength range.

  • Plot the fluorescence intensity at the emission maximum (λem) as a function of pH to determine the pKa of the probe.

Data Presentation

The expected photophysical and sensing properties of PIA-1 are summarized in the table below. These values are hypothetical and based on typical data for similar indole-based fluorescent probes.

ParameterExpected Value
Photophysical Properties
Absorption Maximum (λabs)~340 nm
Emission Maximum (λem)~450 nm
Stokes Shift~110 nm
Quantum Yield (Φ) at pH > 8< 0.05
Quantum Yield (Φ) at pH < 4> 0.5
Sensing Performance
pKa~5.5
Fluorescence Enhancement> 10-fold
Response Time< 1 minute
ReversibilityReversible

Conclusion

While the direct application of this compound in fluorescent probe development is not yet established in the literature, its structural characteristics suggest significant potential. The proposed probe, PIA-1, serves as a conceptual model to illustrate how this scaffold could be utilized for pH sensing. The provided protocols offer a foundational framework for the synthesis and characterization of such probes. Further research is warranted to explore the full potential of this compound and its derivatives in the design of novel fluorescent sensors for a wide range of analytes and biological applications.

Application Notes and Protocols for the Functionalization of the Aniline Moiety in 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the aniline functional group in 3-(1H-indol-2-yl)aniline. This versatile building block, featuring both an indole and an aniline moiety, offers a rich scaffold for the development of novel compounds with potential applications in medicinal chemistry, particularly in the discovery of kinase inhibitors. The following sections detail procedures for N-acylation, N-alkylation, diazotization-based transformations, and azo coupling reactions.

Overview of Functionalization Strategies

The primary amino group of the aniline moiety in this compound is a key site for chemical derivatization. Its nucleophilic character allows for a variety of transformations, enabling the introduction of diverse functional groups and the modulation of the molecule's physicochemical and biological properties. Key functionalization strategies include:

  • N-Acylation: Formation of amides through reaction with carboxylic acids or their derivatives. This is a common strategy to introduce a wide range of substituents and is often employed in drug design to modulate binding interactions and pharmacokinetic properties.

  • N-Alkylation: Introduction of alkyl or aryl groups via reactions such as reductive amination or substitution reactions. These modifications can influence the compound's lipophilicity and steric profile.

  • Diazotization and Subsequent Reactions: Conversion of the amino group to a diazonium salt, which can then be replaced by various functionalities (e.g., halogens, cyano group) through Sandmeyer-type reactions. This opens up a vast chemical space for derivatization.

  • Azo Coupling: Reaction of the diazonium salt with electron-rich aromatic compounds to form azo dyes. While primarily known for colorimetric applications, some azo compounds exhibit interesting biological activities.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for the specific substrate this compound.

N-Acylation (Amide Bond Formation)

This protocol describes a general method for the synthesis of N-acyl derivatives of this compound using a carboxylic acid and a coupling agent.

Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • In a separate flask, dissolve the desired carboxylic acid (1.1 eq.).

  • Coupling Reaction:

    • To the solution of this compound, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq.).

    • Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.), to the reaction mixture.

    • Add the carboxylic acid solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired N-acyl-3-(1H-indol-2-yl)aniline.[1]

Workflow for N-Acylation:

N_Acylation_Workflow start Start dissolve_aniline Dissolve this compound in anhydrous solvent start->dissolve_aniline add_reagents Add Coupling Agent (EDC), Activator (HOBt), and Base (DIPEA) dissolve_aniline->add_reagents dissolve_acid Dissolve Carboxylic Acid add_acid Add Carboxylic Acid solution at 0 °C dissolve_acid->add_acid add_reagents->add_acid react Stir at RT for 12-24h add_acid->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup purify Column Chromatography workup->purify end End purify->end

N-Acylation Experimental Workflow
N-Alkylation (Reductive Amination)

This protocol outlines the synthesis of N-alkyl derivatives via reductive amination with an aldehyde or ketone.

Protocol:

  • Imine Formation:

    • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., Methanol or 1,2-Dichloroethane).

    • Add a catalytic amount of an acid (e.g., acetic acid) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[2]

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the N-alkylated product.[2]

Reductive_Amination_Workflow start Start mix_reactants Mix this compound, Aldehyde/Ketone, and Catalytic Acid start->mix_reactants form_imine Stir at RT for 1-2h to form Imine mix_reactants->form_imine add_reductant Add Reducing Agent (e.g., NaBH4) at 0 °C form_imine->add_reductant react Stir at RT for 4-12h add_reductant->react workup Quench with Water and Extract react->workup purify Column Chromatography workup->purify end End purify->end

Sandmeyer Reaction Experimental Workflow
Azo Coupling

This protocol details the formation of an azo dye by coupling the diazonium salt of this compound with a phenol.

Protocol:

  • Diazotization:

    • Prepare the diazonium salt of this compound as described in the Sandmeyer reaction protocol (Section 2.3, step 1). 2. Coupling Reaction:

    • Dissolve an electron-rich coupling partner, such as phenol or a substituted phenol (1.0 eq.), in an aqueous solution of sodium hydroxide at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the phenoxide solution with vigorous stirring, maintaining the temperature below 5 °C. A colored precipitate should form. [3]3. Work-up and Purification:

    • Stir the reaction mixture for 1-2 hours at 0-5 °C.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude azo dye from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Workflow for Azo Coupling:

Azo_Coupling_Workflow start Start diazotization Diazotization of This compound start->diazotization coupling Add Diazonium Salt to Phenoxide Solution at 0-5 °C diazotization->coupling prepare_coupler Prepare Phenoxide Solution (Phenol + NaOH) prepare_coupler->coupling react Stir for 1-2h at 0-5 °C coupling->react filtration Filter and Wash Precipitate react->filtration purify Recrystallization filtration->purify end End purify->end

Azo Coupling Experimental Workflow

Quantitative Data Summary

The following tables summarize expected outcomes for the functionalization of anilines and indoles based on general literature, as specific data for this compound is limited. Yields are indicative and will vary based on the specific substrate and reaction conditions.

Table 1: N-Acylation of Anilines

EntryCarboxylic AcidCoupling SystemSolventTypical Yield (%)
1Acetic AcidEDC/HOBt/DIPEADCM85-95
2Benzoic AcidHATU/DIPEADMF80-90
3Phenylacetic AcidSOCl₂ then AmineToluene75-85

Table 2: N-Alkylation of Anilines via Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTypical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE80-95
2AcetoneNaBH₄Methanol70-85
3CyclohexanoneH₂/Pd-CEthanol85-98

Table 3: Sandmeyer Reaction of Anilines

EntryReagentProduct Functional GroupTypical Yield (%)
1CuCl/HCl-Cl60-80
2CuBr/HBr-Br60-80
3CuCN/KCN-CN50-70

Biological Activity and Signaling Pathways

Derivatives of the indole scaffold are well-known for their diverse biological activities, including anticancer properties. [4]A significant number of indole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. [5][6]Dysregulation of kinase activity is a hallmark of many cancers.

Tyrosine Kinase Inhibition:

Many functionalized indole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as non-receptor tyrosine kinases like Src. [5][6][7]These kinases are key components of signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, indole derivatives can inhibit their activity, leading to the downregulation of downstream signaling and ultimately, the inhibition of tumor growth.

Signaling Pathway Diagram:

Tyrosine_Kinase_Inhibition cluster_cell Cancer Cell cluster_pathway Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP P Ras Ras RTK->Ras Activation Indole_Derivative Functionalized This compound Derivative Inhibition Inhibition Indole_Derivative->Inhibition ATP ATP ATP->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibition->RTK

General Signaling Pathway for Tyrosine Kinase Inhibition

Conclusion

The aniline moiety of this compound provides a versatile handle for a wide range of chemical transformations. The protocols outlined in this document serve as a starting point for the synthesis of novel derivatives with potential applications in drug discovery. The demonstrated link between indole-based structures and kinase inhibition suggests that functionalization of this scaffold is a promising strategy for the development of new anticancer agents. Further optimization of the described reactions and thorough biological evaluation of the resulting compounds are warranted to explore the full potential of this privileged structural motif.

References

Synthetic Routes to Bioactive Molecules Using 2-(3-Aminophenyl)-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 2-(3-aminophenyl)-1H-indole as a key starting material. The focus is on the preparation of novel amide and urea derivatives with potential applications in cancer therapy. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of new chemical entities for drug discovery programs.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The 2-phenylindole motif, in particular, has been identified as a key pharmacophore in agents that inhibit tubulin polymerization, a validated target in oncology. The strategic placement of an amino group on the phenyl ring, as in 2-(3-aminophenyl)-1H-indole, offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

This application note details the synthesis of N-(3-(1H-indol-2-yl)phenyl)acetamide and N-(3-(1H-indol-2-yl)phenyl)benzamide, as well as a urea derivative, and presents their reported antiproliferative activities.

Synthetic Applications and Protocols

The primary amino group of 2-(3-aminophenyl)-1H-indole serves as a nucleophile, readily reacting with electrophilic reagents such as acyl chlorides and isocyanates to form stable amide and urea linkages, respectively. These reactions provide a straightforward approach to introduce diverse chemical moieties, enabling the systematic investigation of their impact on biological activity.

Synthesis of Bioactive Amide Derivatives

Amide derivatives of 2-(3-aminophenyl)-1H-indole have been investigated for their potential as anticancer agents. The following protocols describe the synthesis of acetyl and benzoyl amides.

a) Synthesis of N-(3-(1H-indol-2-yl)phenyl)acetamide

This protocol outlines the acylation of 2-(3-aminophenyl)-1H-indole using acetyl chloride.

  • Reaction Scheme:

  • Experimental Protocol:

    • Dissolve 2-(3-aminophenyl)-1H-indole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as an acid scavenger.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(3-(1H-indol-2-yl)phenyl)acetamide.

b) Synthesis of N-(3-(1H-indol-2-yl)phenyl)benzamide

This protocol describes the synthesis of the corresponding benzoyl amide derivative.

  • Reaction Scheme:

  • Experimental Protocol:

    • Follow the same general procedure as for the synthesis of the acetamide, substituting benzoyl chloride (1.1 eq) for acetyl chloride.

    • Purification is typically achieved through column chromatography or recrystallization.

Synthesis of Bioactive Urea Derivatives

Urea derivatives are another important class of bioactive molecules. The reaction of 2-(3-aminophenyl)-1H-indole with an isocyanate provides a direct route to these compounds.

a) Synthesis of 1-(3-(1H-indol-2-yl)phenyl)-3-phenylurea

This protocol details the synthesis of a phenylurea derivative.

  • Reaction Scheme:

  • Experimental Protocol:

    • Dissolve 2-(3-aminophenyl)-1H-indole (1.0 eq) in an anhydrous aprotic solvent such as THF or acetonitrile.

    • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting amine.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Wash the crude product with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

    • If necessary, purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the reported antiproliferative activities of synthesized indole-aryl-amide derivatives against various cancer cell lines.

Compound IDDerivativeCancer Cell LineIC50 (µM)[1]
1 N-(3-(1H-indol-3-yl)acetyl)-4-(aminomethyl)anilineHT29>100
2 N-(4-((2-(1H-indol-3-yl)acetamido)methyl)phenyl)acetamideHT29>100
3 2-(1H-indol-3-yl)-N-(4-(((4-aminophenyl)acetyl)amino)methyl)phenyl)acetamideHeLa5.64
4 2-(1H-indol-3-yl)-N-(4-(aminomethyl)phenyl)acetamideHT290.96
HeLa1.87
MCF70.84
5 2-(1H-indol-3-yl)-N-((4-((4-hydroxybenzyl)amino)phenyl)methyl)acetamideHT292.61
PC30.39
J60.37

Visualizations

Synthetic Workflow for Bioactive Amide and Urea Derivatives

The following diagram illustrates the general synthetic workflow for preparing bioactive amide and urea derivatives from 2-(3-aminophenyl)-1H-indole.

Synthetic_Workflow Start 2-(3-aminophenyl)-1H-indole Amide Bioactive Amide Derivative Start->Amide Acylation (Base, Solvent) Urea Bioactive Urea Derivative Start->Urea Urea Formation (Solvent) Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) Isocyanate Isocyanate (e.g., Phenyl Isocyanate)

Caption: General synthetic routes to amide and urea derivatives.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

This diagram outlines the logical approach to conducting SAR studies based on the synthesized derivatives.

SAR_Logic Core 2-(3-aminophenyl)-1H-indole Core Amide_Linker Amide Linker Core->Amide_Linker Urea_Linker Urea Linker Core->Urea_Linker R_Group_Amide Vary R Group (Alkyl, Aryl, etc.) Amide_Linker->R_Group_Amide R_Group_Urea Vary R' Group (Aryl, Heteroaryl, etc.) Urea_Linker->R_Group_Urea Bio_Activity Biological Activity (e.g., Antiproliferative Assay) R_Group_Amide->Bio_Activity R_Group_Urea->Bio_Activity SAR Structure-Activity Relationship Bio_Activity->SAR

Caption: Logic for SAR exploration of indole derivatives.

Signaling Pathway

While the precise signaling pathway for the antiproliferative activity of these specific indole-amide derivatives is not fully elucidated in the provided search results, many 2-phenylindole derivatives are known to act as tubulin polymerization inhibitors. These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The following diagram illustrates the general signaling pathway for tubulin polymerization inhibitors.

Signaling_Pathway Drug 2-Phenylindole Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Tubulin polymerization inhibition pathway.

References

Application Notes and Protocols: The Role of 3-(1H-indol-2-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-indol-2-yl)aniline is a versatile bifunctional molecule incorporating both an indole and an aniline moiety. This unique structural combination makes it a valuable starting material and key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. In the context of drug discovery, the indole nucleus is a well-established pharmacophore in numerous kinase inhibitors, known to mimic the adenine region of ATP and interact with the hinge region of the kinase ATP-binding site. The aniline portion provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Proto-oncogene tyrosine-protein kinase Src (c-Src), two key targets in cancer therapy. Detailed experimental protocols for the synthesis of a representative kinase inhibitor scaffold are provided, along with data on the biological activity of related compounds and diagrams of relevant signaling pathways.

Kinase Targets and Signaling Pathways

Kinase inhibitors are a cornerstone of targeted cancer therapy. By blocking the activity of specific kinases that are overactive or mutated in cancer cells, these drugs can inhibit tumor growth, proliferation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels.[1] Tumor cells often secrete high levels of VEGF to stimulate the growth of a dedicated blood supply, which is essential for tumor survival and metastasis.[2] Inhibition of VEGFR signaling can therefore starve tumors of necessary nutrients and oxygen, leading to a reduction in tumor growth.[1]

Proto-oncogene tyrosine-protein kinase Src (c-Src)

c-Src is a non-receptor tyrosine kinase that is involved in a multitude of cellular processes, including cell proliferation, survival, migration, and invasion.[3] Overexpression or constitutive activation of c-Src is frequently observed in various human cancers and is associated with a more aggressive tumor phenotype.[4][5] Inhibiting c-Src can disrupt these oncogenic signaling pathways and induce apoptosis in cancer cells.

Data Presentation: Biological Activity of Indole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative indole-based compounds against VEGFR-2 and c-Src kinases. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of this class of molecules and provide a benchmark for the development of new inhibitors.

Compound ClassTarget KinaseIC50 (µM)Reference
3-Substituted Indolec-Src50.6[6]
3-Substituted Indolec-Src58.3[6]
Dual EGFR/SRC Inhibitorc-Src0.002[4]
3-(hetero)arylideneindolin-2-onesc-SrcNot specified[7]
3-indolyl substituted phenyl pyrazole-carboxamidesVEGFR-23.47[8]
5-substituted-1H-indol-2-yl-1H-quinolin-2-onesKDR (VEGFR-2)Not specified[9]
3-[(pyrrol-2-yl)methylidenyl]indolin-2-onesVEGFR, FGFR, PDGFRNanomolar range[10]

Experimental Protocols

The following protocols describe a plausible synthetic route for the preparation of a 3-substituted indolin-2-one, a common scaffold for kinase inhibitors, utilizing this compound as a key intermediate.

Protocol 1: Synthesis of a 3-(1H-indol-2-yl)phenyl-substituted Indolin-2-one via Condensation

This protocol outlines the synthesis of a hypothetical kinase inhibitor scaffold via a condensation reaction between this compound and an oxindole derivative.

Materials:

  • This compound

  • Oxindole-3-carbaldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and oxindole-3-carbaldehyde (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-((3-(1H-indol-2-yl)phenylamino)methylene)indolin-2-one.

Protocol 2: General Procedure for Kinase Inhibition Assay (In Vitro)

This protocol provides a general method for evaluating the in vitro inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., VEGFR-2 or c-Src)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Microplate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

  • Multi-well assay plates

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the kinase assay buffer.

  • In the wells of a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified period.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., an antibody-based detection system that generates a luminescent or fluorescent signal).

  • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthetic Workflow Start This compound Step1 Condensation Reaction (Ethanol, Piperidine, Reflux) Start->Step1 Reagent Oxindole-3-carbaldehyde Reagent->Step1 Intermediate 3-((3-(1H-indol-2-yl)phenylamino)methylene)indolin-2-one Step1->Intermediate Purification Purification (Filtration/Chromatography) Intermediate->Purification Product Kinase Inhibitor Scaffold Purification->Product

Caption: Synthetic workflow for a kinase inhibitor scaffold.

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS ERK ERK PLCg->ERK AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Indole-based Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and inhibition.

G cluster_csrc c-Src Signaling Pathway GrowthFactor Growth Factors/ Integrins RTK Receptor Tyrosine Kinases (RTKs) GrowthFactor->RTK cSrc c-Src RTK->cSrc FAK FAK cSrc->FAK STAT3 STAT3 cSrc->STAT3 PI3K_AKT PI3K/AKT Pathway cSrc->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cSrc->RAS_MAPK Migration Cell Migration & Invasion FAK->Migration Proliferation_c Cell Proliferation & Survival STAT3->Proliferation_c PI3K_AKT->Proliferation_c RAS_MAPK->Proliferation_c Inhibitor_c Indole-based Inhibitor Inhibitor_c->cSrc

Caption: Simplified c-Src signaling pathway and inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-aminophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(3-aminophenyl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying 2-(3-aminophenyl)-1H-indole?

A1: The most common and effective purification techniques for 2-(3-aminophenyl)-1H-indole are column chromatography and recrystallization. Due to the presence of a basic amino group, standard silica gel chromatography may require modification to achieve optimal separation. Acid-base extraction can also be a useful preliminary purification step to remove non-basic impurities.[1][2]

Q2: What are the common impurities I might encounter?

A2: Impurities can be process-related and may include starting materials, reagents from the synthesis, or by-products.[3][4] Common impurities could be unreacted starting materials, isomers, or products from side reactions such as oxidation or over-alkylation.[2][4] For instance, if the synthesis involves the reduction of a nitro group, the corresponding nitro-compound might be a potential impurity.[5]

Q3: How can I best store purified 2-(3-aminophenyl)-1H-indole to prevent degradation?

A3: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Q4: The compound appears colored after purification. Is this normal?

A4: While the pure compound is often described as a solid, trace impurities or slight oxidation of the amino group can impart color (e.g., yellow or brown). If the color persists after rigorous purification and analytical data (NMR, MS) confirm purity, it may be inherent. However, significant color often indicates the presence of oxidized impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 2-(3-aminophenyl)-1H-indole.

Q5: My compound is streaking badly on the silica gel TLC plate. What can I do?

A5: Streaking is a common issue when running basic compounds like aromatic amines on standard silica gel, which is acidic.[6] The interaction between the basic amine and acidic silanol groups on the silica surface leads to poor chromatography.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et3N) or ammonia in methanol is used.[2][6] This neutralizes the acidic sites on the silica, improving the spot shape.

  • Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica gel, which are more compatible with basic compounds.[2][6]

Q6: I'm having trouble separating my product from a very similar impurity using column chromatography. How can I improve the resolution?

A6: Improving resolution requires optimizing the chromatographic conditions to maximize the selectivity between your product and the impurity.

  • Optimize the Mobile Phase: Systematically screen different solvent systems. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.[5][7] Fine-tune the solvent polarity to find the optimal separation window.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase can alter the selectivity. Options include reverse-phase silica (e.g., C18), alumina, or functionalized silica.[6][8]

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can significantly decrease resolution.

Q7: My recovery from the column is very low. Where is my compound going?

A7: Low recovery of basic amines from silica gel columns is often due to irreversible adsorption to the acidic stationary phase.[9]

  • Solution: As with streaking, adding a basic modifier like triethylamine to the eluent can prevent your compound from sticking to the column.[6] Alternatively, using a less acidic stationary phase like neutral alumina or a functionalized silica can improve recovery.[2]

Q8: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.[10]

  • Solvent Choice: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] You may need to screen other solvents or use a co-solvent system.

  • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the supersaturated solution to initiate crystallization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

G start Purification Issue Identified tlc_issue TLC Issue? (e.g., Streaking) start->tlc_issue Yes column_issue Column Chromatography Issue? (Poor Separation / Low Recovery) start->column_issue No add_base Add Base to Eluent (e.g., 1% Et3N) tlc_issue->add_base recrystallization_issue Recrystallization Issue? (Oiling Out / No Crystals) column_issue->recrystallization_issue No optimize_eluent Optimize Mobile Phase (Gradient, Solvent System) column_issue->optimize_eluent Yes slow_cooling Ensure Slow Cooling recrystallization_issue->slow_cooling Yes change_tlc_plate Use Alternative Plate (Alumina, RP-18) add_base->change_tlc_plate Still issues? change_column Change Stationary Phase (Alumina, Amine-Silica, RP-18) optimize_eluent->change_column Still poor separation? check_loading Check Sample Loading (Concentration, Volume) optimize_eluent->check_loading Low recovery? change_column->check_loading change_solvent Screen Different Solvents or Co-Solvent Systems slow_cooling->change_solvent Still oils out? seed_crystal Add a Seed Crystal change_solvent->seed_crystal No crystals form? G crude_product Crude 2-(3-aminophenyl)-1H-indole pre_purification Optional: Acid-Base Workup crude_product->pre_purification primary_purification Primary Purification: Column Chromatography pre_purification->primary_purification purity_check1 Check Purity (TLC, LCMS) primary_purification->purity_check1 recrystallization Final Purification: Recrystallization purity_check1->recrystallization Not Pure pure_product Pure Product purity_check1->pure_product Pure waste Impurities purity_check1->waste purity_check2 Check Purity (TLC, LCMS, NMR) recrystallization->purity_check2 purity_check2->primary_purification Not Pure purity_check2->pure_product Pure purity_check2->waste

References

overcoming side reactions in the synthesis of 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common side reactions and challenges encountered during the synthesis of 3-(1H-indol-2-yl)aniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?

A1: Low yields are a common issue in multi-step organic syntheses. Several factors, from starting material purity to reaction conditions, can be the cause. Here’s a systematic troubleshooting approach:

  • Purity of Starting Materials: Ensure all your reactants, especially the aniline and the corresponding indole precursor, are pure. Impurities can lead to unwanted side reactions and inhibit catalyst activity. It is advisable to use freshly purified starting materials.

  • Reaction Conditions: The synthesis of 2-arylindoles is often sensitive to reaction parameters.

    • Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition, while low temperatures can result in an incomplete reaction. Optimize the temperature based on the chosen synthetic method.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and prolonged reaction times can lead to lower yields of the desired product.

  • Catalyst Activity: For catalytic reactions like the Larock or Suzuki synthesis, ensure the catalyst is active. Palladium catalysts can be sensitive to air and moisture. Using fresh catalyst and inert atmosphere techniques is crucial.

  • Choice of Synthesis Route: Depending on the available starting materials and equipment, one synthetic route may be more efficient than another. Consider exploring alternative syntheses if yields remain low after optimization.[1]

Issue 2: Formation of Significant Side Products

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: The presence of the amino group in this compound makes it susceptible to various side reactions. Here are some common side products and strategies to mitigate their formation:

  • Over-alkylation/arylation of the Aniline Nitrogen: In methods like the Bischler-Möhlau or Larock synthesis, the amino group on the aniline ring can compete with the indole nitrogen for reaction with electrophiles or catalyst intermediates, leading to N-arylated or N-alkylated byproducts.

    • Solution: Protect the amino group before the indole synthesis. Common protecting groups for anilines include acetyl (Ac) or tert-butyloxycarbonyl (Boc). The protecting group can be removed in a subsequent step.

  • Oxidation of the Aniline: The amino group is susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts and air, leading to colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.

  • Regioisomeric Byproducts: In some indole syntheses, such as the Bischler-Möhlau and Fischer indole synthesis, the formation of regioisomers is a known issue.[2][3]

    • Solution: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in the Fischer indole synthesis, the nature of the acid catalyst and its concentration can affect the ratio of the products.[3]

  • Homocoupling of Starting Materials: In palladium-catalyzed cross-coupling reactions like the Suzuki synthesis, homocoupling of the boronic acid or aryl halide starting materials can occur as a side reaction.

    • Solution: Optimize the reaction conditions, including the palladium catalyst, ligand, base, and solvent, to favor the desired cross-coupling reaction.

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying the final product from the reaction mixture. What are the recommended purification strategies?

A3: The purification of this compound can be challenging due to its polarity and the presence of similar impurities.

  • Column Chromatography: This is the most common method for purifying indole derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the eluent can be gradually increased to improve separation. For highly polar impurities, adding a small amount of a more polar solvent like methanol might be necessary. To prevent streaking of the basic aniline product on the silica gel, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent system.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure material.

  • Acid-Base Extraction: The basic nature of the aniline group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) to precipitate the free amine, which can then be extracted back into an organic solvent. This method is effective for removing non-basic impurities. Caution: Ensure the indole ring is stable to the acidic conditions.

  • Removal of Palladium Catalyst Residues: For reactions using a palladium catalyst, residual palladium can contaminate the product.

    • Solution: Several methods can be employed to remove palladium residues, including treatment with activated carbon, filtration through a pad of Celite®, or using specialized palladium scavengers.

Frequently Asked Questions (FAQs)

Q4: Which synthetic method is best for preparing this compound?

A4: The "best" method depends on several factors, including the availability of starting materials, scalability, and desired purity. Here is a comparison of common methods:

  • Fischer Indole Synthesis: A classic and widely used method. It can be cost-effective but may suffer from harsh conditions and the formation of regioisomers, especially with unsymmetrical ketones. The presence of an electron-donating amino group can sometimes lead to N-N bond cleavage as a competing reaction, lowering the yield.[4]

  • Bischler-Möhlau Indole Synthesis: This method is suitable for the synthesis of 2-arylindoles but often requires high temperatures and can result in low yields and a mixture of regioisomers.[2] Milder methods using microwave irradiation have been developed.

  • Larock Indole Synthesis: A powerful palladium-catalyzed method that offers good regioselectivity and functional group tolerance.[5][6] However, the cost of the palladium catalyst and the need for careful removal of residual palladium can be drawbacks.

  • Suzuki Coupling: Another versatile palladium-catalyzed cross-coupling reaction that can be used to form the C2-aryl bond. It generally provides good yields and tolerates a wide range of functional groups. Similar to the Larock synthesis, catalyst cost and removal are considerations.

Q5: How can I protect the amino group on the aniline ring during the synthesis?

A5: Protecting the amino group can prevent side reactions. Common protecting groups for anilines include:

  • Acetyl (Ac): Introduced by reacting the aniline with acetic anhydride or acetyl chloride. It is stable to many reaction conditions and can be removed by acidic or basic hydrolysis.

  • tert-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is easily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Arylindoles (Illustrative Yields)

Synthetic MethodKey ReactantsTypical Catalyst/ReagentIllustrative Yield Range (%)Key AdvantagesCommon Side Reactions/Drawbacks
Fischer Indole Synthesis Arylhydrazine, Ketone/AldehydeAcid (e.g., H₂SO₄, PPA, ZnCl₂)40-80[7][8]Cost-effective, well-establishedHarsh conditions, regioisomer formation, N-N bond cleavage[3][4]
Bischler-Möhlau Synthesis α-Haloketone, AnilineExcess aniline, heat30-60[2]Simple starting materialsHarsh conditions, low yields, regioisomers[2]
Larock Indole Synthesis o-Haloaniline, AlkynePalladium catalyst (e.g., Pd(OAc)₂)60-90+[5][9]High regioselectivity, broad scopeCatalyst cost, palladium removal
Suzuki Coupling Borylated indole/Aryl boronic acid, Aryl halide/Indole halidePalladium catalyst (e.g., Pd(PPh₃)₄)70-95+[10]High yields, excellent functional group toleranceCatalyst cost, palladium removal, potential for homocoupling

Note: Yields are highly substrate-dependent and the values presented are for general 2-arylindole syntheses and may vary for this compound.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Arylindoles (General Procedure)

  • Hydrazone Formation: To a solution of the appropriate arylhydrazine hydrochloride (1.0 eq) in ethanol, add the corresponding acetophenone derivative (1.05 eq). Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone may precipitate and can be collected by filtration.

  • Indolization: Add the crude hydrazone to a pre-heated acidic catalyst (e.g., polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid) at a temperature between 80-150 °C.

  • Stir the reaction mixture at this temperature for the required time (typically 30 minutes to a few hours), monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaOH solution) until the product precipitates.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Larock Indole Synthesis of 2,3-Disubstituted Indoles (General Procedure)

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the o-iodoaniline (1.0 eq), the alkyne (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable degassed solvent (e.g., DMF or NMP).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials reaction Reaction (e.g., Fischer, Larock) start->reaction Reagents, Catalyst quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? impure_reagents Impure Starting Materials start->impure_reagents Yes bad_conditions Suboptimal Reaction Conditions start->bad_conditions Yes catalyst_issue Inactive Catalyst start->catalyst_issue Yes side_reactions Side Reactions start->side_reactions Yes purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents optimize Optimize Temp, Time, Concentration bad_conditions->optimize new_catalyst Use Fresh/Active Catalyst catalyst_issue->new_catalyst protect_group Use Protecting Group side_reactions->protect_group change_method Change Synthetic Route side_reactions->change_method

Caption: A troubleshooting decision tree for addressing low reaction yields in the synthesis of this compound.

References

optimization of reaction conditions for derivatization of indolyl aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions for the derivatization of indolyl aniline, primarily focusing on N-arylation reactions like the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-arylation of indoles?

The most common and effective methods for forming a C-N bond between an indole nitrogen and an aryl group are transition-metal-catalyzed cross-coupling reactions. The two main approaches are:

  • Palladium-catalyzed Buchwald-Hartwig Amination : This is a versatile and widely used method that employs a palladium catalyst with bulky, electron-rich phosphine ligands to couple indoles with aryl halides (chlorides, bromides, iodides) and triflates.[1][2]

  • Copper-catalyzed Ullmann Condensation : A more traditional method that uses a copper catalyst, often with diamine ligands.[3] While it can be effective, it typically requires higher reaction temperatures compared to palladium-catalyzed methods.[3]

Q2: How do I select the optimal catalyst and ligand for a Buchwald-Hartwig reaction?

The choice of catalyst and ligand is critical and depends on the specific indole and aryl halide substrates.

  • Ligands : Bulky, electron-rich phosphine ligands are essential.[1]

    • For Aryl Chlorides/Bromides : Biaryl phosphine ligands are highly effective.

    • For Aryl Iodides/Triflates : Different ligands may be required to prevent the formation of inactive bis-indolyl Pd(II) complexes.[2]

    • For Substituted Indoles : To minimize side reactions like C3-arylation, specific ligands may be necessary. For instance, certain ligands are more effective for 2- or 7-substituted indoles.[2]

Q3: Which base and solvent should I choose?

The selection of base and solvent is interdependent and crucial for reaction success.[4]

  • Bases :

    • Strong Bases : Sodium tert-butoxide (NaOt-Bu) is highly effective and generally leads to faster reactions.[2] However, it can be incompatible with base-sensitive functional groups.[4]

    • Weaker Bases : For sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are useful alternatives, though they may require higher temperatures or longer reaction times.[1][4] The particle size and surface area of inorganic bases can impact reaction rates, so grinding the base or adding Celite may improve consistency in scaled-up reactions.[5]

  • Solvents :

    • Common Choices : Toluene and dioxane are the most common and effective solvents.[1][2][4]

    • Solvent Effects : The solvent affects reagent solubility and catalyst stability.[4] In nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex.[6][7] Polar solvents like DMF can sometimes be used, but may lead to overly stable catalyst-base complexes, hindering the reaction.[6][7] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[5]

Q4: What are the most common side reactions and how can they be minimized?

Several side reactions can occur during the N-arylation of indoles, reducing the yield of the desired product.

  • C-3 Arylation : The C-3 position of the indole ring can also be nucleophilic, leading to a C-arylated byproduct.[2][3] This is particularly problematic for indoles that are unsubstituted at the 3-position.

  • Di-arylation : Both the N-1 and C-3 positions can be arylated.[2]

  • Hydrodehalogenation : The aryl halide is reduced, replacing the halogen with a hydrogen atom.[4]

Strategies to Minimize Side Reactions:

  • Optimize the Ligand : The choice of ligand is the most critical factor in controlling regioselectivity. Experiment with different bulky phosphine ligands to find one that sterically favors N-arylation over C-arylation.[2]

  • Optimize the Base : Using a weaker or less hindered base can sometimes reduce hydrodehalogenation.[4]

  • Lower the Reaction Temperature : Higher temperatures can promote side reactions.[4]

  • Protecting Groups : While modern methods often work with unprotected indoles, in difficult cases, using a protecting group on the indole nitrogen can prevent N-arylation if C-arylation is the desired outcome, or vice-versa.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of indolyl aniline derivatization.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive CatalystEnsure the palladium precursor and ligand are high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) species is oxygen-sensitive. Consider using a pre-catalyst for more reliable results.[4]
Suboptimal Reagents/SolventsUse pure, anhydrous, and degassed solvents. Ensure starting materials are pure, as impurities can lead to unwanted side reactions.[4][8]
Incorrect Base/Solvent CombinationThe base and solvent choice are linked. For non-polar solvents (toluene, dioxane), use a strong anionic base (e.g., NaOt-Bu). For sensitive substrates, a weaker base (K₃PO₄, Cs₂CO₃) may be required, potentially with longer reaction times.[1][4][6]
Insufficient TemperatureIf conversion is low, cautiously increase the reaction temperature in 10 °C increments.[4]
Inconsistent Results Oxygen ContaminationRigorously exclude air from the reaction. Evacuate and backfill the reaction vessel with an inert gas multiple times.[4]
Heterogeneous BaseFor solid inorganic bases like K₃PO₄ or Cs₂CO₃, the rate of agitation can impact the reaction. Consider grinding the base before use to ensure a consistent particle size and surface area.[5]
Significant Side Product Formation (e.g., C-3 Arylation) Suboptimal LigandThis is the most common cause of poor regioselectivity. Screen a panel of bulky phosphine ligands to identify the one that provides the highest N/C selectivity for your specific substrate combination.[2]
Reaction Conditions Too HarshTry lowering the reaction temperature or using a milder base.[4]
Difficulty with Hindered Substrates Steric HindranceReactions involving sterically hindered indoles (e.g., 2,3,7-trisubstituted) or ortho-substituted aryl halides can be slow.[1][2] This may require higher catalyst loading, longer reaction times, or a more active catalyst system (different ligand).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative data for the Buchwald-Hartwig N-arylation of indole, illustrating the effects of different parameters on product yield.

Entry Palladium Source Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Pd₂(dba)₃Bulky Phosphine 1NaOt-BuToluene1001895[2]
2Pd₂(dba)₃Bulky Phosphine 2NaOt-BuToluene1001888[2]
3Pd₂(dba)₃Bulky Phosphine 1Cs₂CO₃Toluene1002465[2]
4Pd₂(dba)₃Bulky Phosphine 1K₃PO₄Dioxane1102492[1][3]
5Pd(OAc)₂Bulky Phosphine 1NaOt-BuToluene10018<10[2]
6CuI1,10-phenanthrolineK₃PO₄Dioxane1104885[3]

Note: This table is a representative summary based on findings from multiple sources. Actual yields will vary based on specific substrates and precise reaction conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Indole

This protocol is a general guideline and should be optimized for specific substrates.[1][2][4]

Materials:

  • Indole (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere setup (Schlenk line or glovebox with Argon or Nitrogen)

Procedure:

  • Setup : To a flame-dried or oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the palladium source, phosphine ligand, and base under an inert atmosphere.

  • Reagent Addition : Add the indole and the aryl halide to the vessel.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Inert Atmosphere : Seal the vessel and ensure it is under a positive pressure of inert gas. If not in a glovebox, evacuate and backfill the vessel with inert gas three times.

  • Reaction : Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylindole.

Visualizations

Experimental Workflow for Reaction Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Iteration start Define Substrates (Indole & Aryl Halide) reagents Select Initial Reagents - Pd Source - Ligand - Base - Solvent start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup run Run Reaction (Time & Temperature) setup->run monitor Monitor Progress (TLC / LC-MS) run->monitor workup Work-up & Purification monitor->workup analysis Analyze Yield & Purity workup->analysis decision Result Acceptable? analysis->decision optimize Systematically Vary One Parameter (e.g., Ligand, Base, Temp) decision->optimize  No end_node Optimized Protocol decision->end_node  Yes optimize->setup G start Problem: Low or No Product Yield q1 Are catalyst & reagents high quality and handled under inert conditions? start->q1 a1_no Use Fresh Reagents/ Pre-catalyst & Improve Inert Technique q1->a1_no No q2 Is the Base / Solvent combination appropriate? q1->q2 Yes a1_yes Screen Different Ligands (More active/stable) a1_yes->start a1_no->start a2_no Screen Alternative Bases (e.g., NaOtBu vs K3PO4) & Solvents (Toluene vs Dioxane) q2->a2_no No q3 Are significant side products observed? q2->q3 Yes a2_yes Increase Temperature Incrementally (e.g., +10°C) a2_yes->start a2_no->start q3->a1_yes No a3_yes Focus on Ligand Screening to Improve Selectivity q3->a3_yes Yes a3_yes->start a3_no Consider Increasing Reaction Time or Catalyst Loading

References

Technical Support Center: Synthesis of 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(1H-indol-2-yl)aniline, a valuable building block for researchers, scientists, and drug development professionals. This guide focuses on common issues encountered during the primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on two common synthetic strategies: the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.

Fischer Indole Synthesis Route

The Fischer indole synthesis is a classic and widely used method for forming the indole ring. In the context of this compound, this would typically involve the reaction of a phenylhydrazine with a suitable ketone or aldehyde precursor to 3-aminoacetophenone.

Q1: My Fischer indole synthesis is resulting in a low yield of this compound. What are the common causes?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[1][2][3] The reaction temperature and time also significantly impact the yield. It is crucial to optimize these parameters for your specific substrate.

  • Instability of Reactants or Intermediates: Phenylhydrazines can be unstable, especially when substituted. Ensure the purity of your starting materials. The hydrazone intermediate formed in the first step can also be sensitive to the reaction conditions.

  • Side Reactions: Competing side reactions can lower the yield of the desired indole. These can include the formation of indolenines or other rearrangement products.[3]

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the cyclization step.

Troubleshooting Steps:

  • Catalyst and Solvent Screening: Experiment with different acid catalysts and solvents. For instance, moving from a protic acid to a Lewis acid or using a higher boiling point solvent might improve the yield.

  • Temperature Optimization: Carefully control the reaction temperature. Sometimes, a lower temperature for a longer duration can minimize side reactions.

  • Purification of Starting Materials: Ensure the phenylhydrazine and carbonyl compounds are pure and free of any contaminants that could interfere with the reaction.

  • Inert Atmosphere: If your starting materials are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q2: I am observing the formation of significant side products in my Fischer indole synthesis. How can I identify and minimize them?

A2: The most common side products in a Fischer indole synthesis are often isomers or products of incomplete reaction.

  • Isomeric Indoles: If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed.[2] Careful analysis of the product mixture using techniques like NMR and chromatography is necessary to identify the isomers.

  • Unreacted Hydrazone: The initial hydrazone intermediate may not fully cyclize. This can be identified by its characteristic spectroscopic signals.

  • Indolenine Formation: Under certain conditions, the reaction can lead to the formation of a non-aromatic indolenine isomer.[3]

Minimization Strategies:

  • Choice of Ketone: To avoid isomeric products, a symmetrical ketone or an aldehyde should be used if the desired substitution pattern allows.

  • Reaction Conditions: Adjusting the acid catalyst and temperature can influence the regioselectivity of the cyclization.

  • Extended Reaction Time: Ensuring the reaction goes to completion by extending the reaction time (monitored by TLC or LC-MS) can reduce the amount of unreacted starting material.

Palladium-Catalyzed Cross-Coupling Route

Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the C2-aryl bond of the indole. This would typically involve coupling a 2-haloindole (e.g., 2-bromoindole) with a 3-aminophenylboronic acid derivative.

Q3: My Suzuki-Miyaura coupling reaction to form this compound is giving a low yield. What are the potential issues?

A3: Low yields in Suzuki-Miyaura couplings can stem from several sources:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. It is crucial to use a stable palladium precursor and appropriate ligands, and to perform the reaction under an inert atmosphere.

  • Poor Quality Boronic Acid: Arylboronic acids can undergo protodeboronation, especially under acidic or harsh conditions. Ensure your boronic acid is of high quality and stored properly.

  • Incorrect Base: The choice of base is critical for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base will depend on the specific substrates and solvent.[4]

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial for an efficient reaction. Ligands like SPhos or XPhos are often effective for challenging couplings.

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst.

  • Use Fresh Reagents: Use a fresh batch of palladium catalyst, ligand, and base. Ensure the 3-aminophenylboronic acid is dry and has not degraded.

  • Optimize Base and Solvent: Screen different bases and solvent systems. A polar aprotic solvent like DMF or dioxane is often used.[5]

  • Protecting Groups: The amino group on the phenylboronic acid might interfere with the reaction. It may be necessary to use a protected version (e.g., Boc-protected) and deprotect it in a subsequent step.[6]

Q4: I am observing homo-coupling of the boronic acid as a major side product. How can I prevent this?

A4: Homo-coupling of the arylboronic acid to form a biphenyl derivative is a common side reaction in Suzuki-Miyaura couplings.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the 2-haloindole.

  • Lower Catalyst Loading: Sometimes, a lower palladium catalyst loading can reduce the rate of homo-coupling.

  • Optimize Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired cross-coupling over homo-coupling.

  • Additives: The addition of certain additives can sometimes suppress homo-coupling.

Data Presentation

Due to the lack of specific literature data for the direct synthesis of this compound, the following table presents typical yields for related 2-arylindole syntheses to provide a general benchmark.

Synthesis MethodReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Indole SynthesisPhenylhydrazine, 1-(4-benzoylphenyl)ethanoneZnCl₂XyleneReflux-50[7]
Suzuki-Miyaura Coupling2-Bromo-N-Boc-indole, 4-methoxyphenylboronic acidPd(dppf)Cl₂DME802High[4]
Suzuki-Miyaura Coupling4-Bromoanisole, 2-pyridylboronatePd₂(dba)₃, Ligand 1Dioxane80-1001274[8]

Experimental Protocols

Below are generalized experimental protocols for the key synthetic routes. Note: These are general procedures and may require optimization for the specific synthesis of this compound.

General Protocol for Fischer Indole Synthesis
  • Hydrazone Formation: To a solution of the appropriate phenylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding ketone (e.g., a derivative of 3-aminoacetophenone) (1.0-1.1 eq.). The mixture is typically stirred at room temperature or gently heated until the formation of the hydrazone is complete (monitored by TLC).[2]

  • Indolization: The hydrazone is then subjected to cyclization conditions. This can be done by adding an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or p-toluenesulfonic acid) and heating the reaction mixture.[1][3] The temperature and reaction time will vary depending on the substrate and catalyst used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a reaction vessel, add the 2-haloindole (1.0 eq.), the 3-aminophenylboronic acid derivative (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, typically 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[4][5]

  • Reaction Execution: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. A degassed solvent (e.g., dioxane, DMF, or toluene/water mixture) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).[5]

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Scale-Up Production of 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 3-(1H-indol-2-yl)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low Product Yield in Fischer Indole Synthesis

  • Question: Our Fischer indole synthesis of this compound is resulting in a low yield upon scale-up. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the Fischer indole synthesis on a larger scale can be attributed to several factors. The reaction is notoriously sensitive to reaction conditions, which can be exacerbated during scale-up.[1] Key areas to investigate include:

    • Incomplete Hydrazone Formation: Ensure the initial condensation of 3-aminophenylhydrazine with 2-chloroacetophenone (or a similar precursor) to the hydrazone is complete before proceeding with the cyclization step. Monitor the reaction by TLC or HPLC.

    • Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst (e.g., zinc chloride, polyphosphoric acid, sulfuric acid) are critical.[2][3][4] The optimal acid may differ at a larger scale due to changes in heat transfer and mixing. A systematic screen of catalysts and their concentrations is recommended.

    • Reaction Temperature and Time: Inconsistent heating or "hot spots" in a large reactor can lead to side reactions. Ensure uniform heating and optimize the reaction temperature and time. Prolonged reaction times at high temperatures can lead to degradation of the product.

    • Side Reactions: The Fischer indole synthesis is prone to side reactions, such as the formation of isomeric indole products or tar-like byproducts.[1] Careful control of reaction conditions is crucial to minimize these.

Issue 2: Impurities and Difficulty in Purification

  • Question: We are observing significant impurities in our crude this compound, and purification by column chromatography is proving difficult on a large scale. What are our options?

  • Answer: Purification of aromatic amines like this compound can be challenging due to their basicity and potential for oxidation.

    • Characterize Impurities: Before optimizing the purification, it is essential to identify the major impurities by techniques like LC-MS and NMR. This will help in designing a targeted purification strategy.

    • Crystallization: Crystallization is often the most effective and scalable method for purifying solid organic compounds.[5][6] A systematic screening of solvents is recommended to find a suitable system for recrystallization or anti-solvent crystallization of this compound. A combination of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., water, hexane) can be effective.[5]

    • Acid-Base Extraction: As an aromatic amine, an acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified amine, which can be collected by filtration.

    • Column Chromatography on a Preparative Scale: If chromatography is unavoidable, consider using a less acidic stationary phase like neutral alumina to prevent product degradation. Employing a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) can improve separation.

Issue 3: Product Discoloration and Instability

  • Question: Our isolated this compound is initially a light-colored solid but darkens over time. What is causing this, and how can we improve its stability?

    • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store the compound in amber-colored containers or in the dark to prevent light-induced degradation.

    • Storage Temperature: Store the material at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to improve stability, but this should be carefully evaluated for its compatibility with the final application of the compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when scaling up the synthesis of this compound?

    • A1: Indole derivatives and their precursors can be harmful if swallowed or in contact with skin.[8] The use of strong acids as catalysts requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood or a dedicated reactor with proper containment. For large-scale operations, a thorough risk assessment should be conducted.

  • Q2: Can we use a palladium-catalyzed cross-coupling reaction as an alternative to the Fischer indole synthesis for the scale-up of this compound?

    • A2: Yes, palladium-catalyzed methods, such as the Buchwald-Hartwig amination or Suzuki coupling, are viable alternatives for the synthesis of 2-arylindoles and have been successfully scaled up for pharmaceutical manufacturing.[4][9][10] These methods often offer milder reaction conditions and better functional group tolerance compared to the Fischer indole synthesis.[2] However, the cost of the palladium catalyst and ligands, as well as the need for their efficient removal from the final product, are important considerations for large-scale production.

  • Q3: What analytical methods are recommended for in-process control and final product quality assessment?

    • A3: For in-process control, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reaction. For final product quality assessment, a combination of techniques is recommended:

      • HPLC: To determine the purity of the compound and quantify any impurities.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: As an indicator of purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylindoles (Analogous Systems)

ParameterFischer Indole SynthesisPalladium-Catalyzed Synthesis
Catalyst Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂)[4]Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands[9]
Temperature High (often >100 °C)[3]Mild to moderate (e.g., 40-120 °C)[9]
Typical Yields Variable, can be low to moderate[1]Generally good to excellent[9]
Scalability Can be challenging due to harsh conditions[1]Generally more scalable with careful process development[9]
Key Challenges Side reactions, tar formation, harsh conditions[1]Catalyst cost, ligand sensitivity, metal removal

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Fischer Indole Synthesis (Representative Protocol)

This protocol is a representative example based on general procedures for Fischer indole synthesis and should be optimized for specific laboratory conditions and scale.

  • Hydrazone Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-aminophenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride salt.

    • To this mixture, add a solution of 2-chloroacetophenone (1.0 eq) in ethanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone by TLC.

    • Once the reaction is complete, the hydrazone product may precipitate. If so, collect the solid by filtration. Otherwise, proceed to the next step with the reaction mixture.

  • Indole Cyclization:

    • To the hydrazone (or the reaction mixture from the previous step), add a Lewis acid catalyst such as zinc chloride (2.0 eq) or polyphosphoric acid.

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the progress of the reaction by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into a mixture of ice and a saturated solution of sodium bicarbonate to neutralize the acid.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel or neutral alumina.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control start Start Materials: 3-Aminophenylhydrazine 2-Chloroacetophenone hydrazone Hydrazone Formation (Ethanol, rt) start->hydrazone 1. Condensation cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) hydrazone->cyclization 2. Cyclization crude_product Crude this compound cyclization->crude_product workup Aqueous Work-up (Neutralization & Extraction) crude_product->workup purification_step Purification Method workup->purification_step Crystallization or Chromatography pure_product Pure this compound purification_step->pure_product analysis Analytical Characterization (HPLC, NMR, MS) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield of This compound cause1 Incomplete Hydrazone Formation issue->cause1 cause2 Suboptimal Acid Catalyst/Concentration issue->cause2 cause3 Incorrect Reaction Temperature/Time issue->cause3 cause4 Side Reactions & Degradation issue->cause4 solution1 Monitor Hydrazone Formation (TLC/HPLC) cause1->solution1 solution2 Screen Catalysts & Concentrations cause2->solution2 solution3 Optimize Temperature & Reaction Time cause3->solution3 solution4 Ensure Inert Atmosphere & Controlled Heating cause4->solution4

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Stability and Storage of 2-(3-aminophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(3-aminophenyl)-1H-indole to prevent its oxidation and ensure its stability throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My solid 2-(3-aminophenyl)-1H-indole has changed color from off-white to a brownish tint. What does this indicate?

A color change, particularly to a darker shade, is a common indicator of oxidation. Aromatic amines, like the aminophenyl group in your compound, are susceptible to air oxidation, which can lead to the formation of colored impurities. It is highly recommended to verify the purity of the material by an analytical method such as HPLC before use.

Q2: What are the primary factors that can cause the degradation of 2-(3-aminophenyl)-1H-indole during storage?

The main factors contributing to the degradation of 2-(3-aminophenyl)-1H-indole are exposure to:

  • Oxygen: The aminophenyl and indole moieties are susceptible to oxidation.

  • Light: Photodegradation can occur, especially for aromatic compounds.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation and may also accelerate oxidation.

Q3: What are the ideal storage conditions for solid 2-(3-aminophenyl)-1H-indole?

To ensure long-term stability, solid 2-(3-aminophenyl)-1H-indole should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. For long-term storage, -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place.

  • Container: Use a tightly sealed, non-reactive container, such as a glass vial with a secure cap.

Q4: How should I handle stock solutions of 2-(3-aminophenyl)-1H-indole?

Stock solutions are generally less stable than the solid compound. It is advisable to:

  • Prepare fresh solutions for each experiment if possible.

  • If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Use a suitable, dry, and degassed solvent.

  • Protect solutions from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation leading to lower potency or the presence of interfering byproducts.1. Verify the purity of your 2-(3-aminophenyl)-1H-indole stock using a qualified analytical method (e.g., HPLC). 2. Prepare a fresh stock solution from solid material that has been stored under recommended conditions. 3. If using an older batch of the solid, re-qualify its purity before preparing a new stock solution.
Appearance of new, unexpected peaks in my chromatogram. Formation of degradation products due to oxidation or other degradation pathways.1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Review your storage and handling procedures for both solid and solution forms of the compound. 3. Consider performing a forced degradation study to identify potential degradation products and their retention times.
Solid material appears clumpy or discolored. Exposure to moisture and/or oxygen leading to degradation.1. Do not use the material if significant discoloration or clumping is observed. 2. Discard the affected batch and obtain a fresh supply. 3. Review your storage procedures to ensure the container is airtight and stored in a dry environment.

Quantitative Stability Data

While specific long-term stability data for 2-(3-aminophenyl)-1H-indole is not extensively published, the following table summarizes the stability of other aromatic amines in solution under various storage conditions. This data can serve as a general guideline.[1][2]

Storage TemperatureAnalyte Recovery after 10 DaysAnalyte Recovery after 14 Months
~20°C (Room Temp) Reduced recovery observedNot Recommended
4°C to 10°C StableNot Recommended for long-term
-20°C StableStable
-70°C StableStable

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2-(3-aminophenyl)-1H-indole and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of 2-(3-aminophenyl)-1H-indole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Inject the sample and analyze the chromatogram for the main peak and any impurity peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with a 3% hydrogen peroxide solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method to observe the formation of degradation products.

Visualizations

Proposed Oxidation Pathway of 2-(3-aminophenyl)-1H-indole

The following diagram illustrates a plausible oxidation pathway for 2-arylindoles, which can be applied to 2-(3-aminophenyl)-1H-indole. The initial oxidation likely occurs at the C3 position of the indole ring, followed by a Baeyer-Villiger-type oxidation.

Oxidation_Pathway cluster_0 Oxidation of 2-Arylindole A 2-(3-aminophenyl)-1H-indole B Intermediate: 2-(3-aminophenyl)-3H-indol-3-one A->B Oxidation (e.g., with Oxone) C Final Product: 2-(3-aminophenyl)benzoxazinone B->C Baeyer-Villiger Oxidation

Caption: Proposed oxidation pathway of 2-(3-aminophenyl)-1H-indole.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow for assessing the stability of 2-(3-aminophenyl)-1H-indole.

Stability_Workflow cluster_workflow Stability Assessment Workflow start Receive/Synthesize 2-(3-aminophenyl)-1H-indole initial_analysis Initial Purity Analysis (HPLC) start->initial_analysis storage Store under defined conditions (Temp, Light, Atmosphere) initial_analysis->storage sampling Sample at predetermined time points storage->sampling purity_check Purity Analysis (HPLC) sampling->purity_check purity_check->sampling Continue sampling at next time point data_analysis Analyze data for degradation trends purity_check->data_analysis conclusion Determine shelf-life and optimal storage conditions data_analysis->conclusion

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Efficient Synthesis of 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(1H-indol-2-yl)aniline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on catalyst systems, and step-by-step experimental protocols for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing 2-arylindoles, including this compound, are Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The classical Fischer Indole Synthesis is also a viable and frequently used method. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How do I choose the optimal palladium catalyst and ligand for a Suzuki or Buchwald-Hartwig coupling to synthesize 2-arylindoles?

A2: The selection of the catalyst and ligand is critical for a successful coupling reaction. For Suzuki couplings involving heteroaryl compounds, catalysts like Pd(dppf)Cl₂ or pre-catalysts such as XPhos Pd G3 are often good starting points.[1] Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos can accelerate the reductive elimination step, which is often beneficial for electron-rich heterocycles.[1] For Buchwald-Hartwig aminations, the choice is highly dependent on the specific amine and aryl halide. Sterically hindered biarylphosphine ligands are generally effective.[2] It is often necessary to screen a small number of catalysts and ligands to find the optimal combination for your specific substrates.

Q3: Can the N-H proton of the indole ring interfere with my palladium-catalyzed coupling reaction?

A3: Yes, the acidic N-H proton of the indole ring can potentially interfere with the catalytic cycle, which may lead to lower yields.[3] While many protocols are designed for unprotected indoles, protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can sometimes improve the yield and consistency of the reaction.[3] However, this will necessitate additional protection and deprotection steps in your synthetic sequence.

Q4: My Fischer Indole Synthesis is failing or giving a very low yield. What are the likely causes?

A4: Failure or low yield in a Fischer Indole Synthesis can be attributed to several factors. The reaction is highly sensitive to the acid catalyst concentration and temperature.[4] Substituent effects can also play a significant role; for instance, certain electron-donating groups can lead to undesired side reactions by weakening the N-N bond of the hydrazone intermediate.[5] Purity of the starting arylhydrazine and the carbonyl compound is also crucial, as impurities can lead to unwanted side products.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: I am observing a very low yield or no formation of this compound in my Suzuki coupling reaction. What are the common causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki coupling is a frequent issue that can often be resolved by systematically evaluating your reaction setup and conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen.

    • Solution: Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, active catalyst or a pre-catalyst that does not require an in-situ reduction.[3]

  • Boronic Acid Instability: Arylboronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of excess water.

    • Solution: Use a fresh sample of the boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester). Minimize the amount of water in the reaction mixture, although a small amount is often necessary to facilitate transmetalation.[1][3]

  • Suboptimal Base or Solvent: The choice of base and solvent system is crucial for the reaction's success.

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] The solvent should sufficiently dissolve the reactants. Common solvent systems include dioxane/water, toluene/water, or DMF.[3][6]

  • N-H Interference: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.

    • Solution: Consider protecting the indole nitrogen with a suitable protecting group like Boc. This can often lead to improved yields and cleaner reactions.[3]

Below is a logical workflow for troubleshooting a low-yield Suzuki coupling reaction.

A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Side Product Formation in Fischer Indole Synthesis

Q: My Fischer Indole Synthesis is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A: Side product formation is a common challenge in Fischer Indole Synthesis, often arising from the reaction conditions or the nature of the substrates.

Common Side Reactions and Solutions:

  • Aldol Condensation: If your carbonyl compound can enolize, it may undergo self-condensation under the acidic conditions.

    • Solution: Optimize the reaction temperature and the concentration of the acid catalyst. A lower temperature may favor the desired indolization over the condensation reaction.

  • N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage and the formation of aniline byproducts instead of cyclization.

    • Solution: This is an inherent substrate limitation. If possible, modify the substituents or consider an alternative synthetic route like a palladium-catalyzed coupling.

  • Formation of Regioisomers: Unsymmetrical ketones can lead to the formation of two different indole regioisomers.

    • Solution: The regioselectivity can sometimes be influenced by the choice of acid catalyst and the reaction conditions. Careful optimization is required. In some cases, separation of the isomers by chromatography may be necessary.

Data Presentation: Catalyst System Comparison

The following tables summarize common catalyst systems and reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings relevant to the synthesis of 2-arylindoles.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 2-Haloindoles

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9085-95A classic, often reliable catalyst system.[7]
Pd(dppf)Cl₂K₂CO₃DMF/H₂O8070-90Good for heteroaryl couplings.[8]
Pd(OAc)₂ / SPhosK₂CO₃Toluene100HighEffective for sterically hindered substrates.[7]
XPhos Pd G3K₃PO₄Dioxane/H₂O60-100HighA modern, highly active pre-catalyst.[9]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination with Indoles

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-11075-95A common system for C-N bond formation with heterocycles.[10]
Pd(OAc)₂tBuBrettPhosNaOtBuToluene80-100HighEffective for a range of primary amines.[11]
DavePhos Pd G4NaOtBuToluene100VariableA pre-catalyst that can be effective for challenging couplings.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a protected 2-bromoindole with 3-aminophenylboronic acid.

Materials:

  • 1-(tert-butoxycarbonyl)-2-bromo-1H-indole

  • 3-Aminophenylboronic acid

  • Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Coupling Reaction: To a Schlenk flask, add 1-(tert-butoxycarbonyl)-2-bromo-1H-indole (1.0 equiv.), 3-aminophenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the residue to obtain this compound.

A generalized experimental workflow for the Suzuki coupling synthesis.
Protocol 2: Synthesis of this compound via Fischer Indole Synthesis

This protocol is based on a reported synthesis of the target molecule.[13]

Materials:

  • 3-Aminoacetophenone

  • Phenylhydrazine

  • Polyphosphoric acid (PPA)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Hydrazone Formation: In a suitable reaction vessel, combine 3-aminoacetophenone (1.0 equiv.) and phenylhydrazine (1.0 equiv.).

  • Heat the mixture to form the corresponding phenylhydrazone. This step may be performed in a solvent like ethanol with a catalytic amount of acid, or neat.

  • Indolization: Add the crude hydrazone to preheated polyphosphoric acid (PPA) at a temperature of 70-80 °C.

  • Stir the mixture at this temperature for a specified time (e.g., 1 hour), monitoring the reaction by TLC.

  • Workup: After completion, carefully quench the reaction by adding water to the cooled reaction mass to obtain a clear solution.

  • Neutralize the solution with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

References

Technical Support Center: Refining the Work-up Procedure for 3-(1H-indol-2-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for reactions involving 3-(1H-indol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the work-up of reactions involving this compound?

A1: The primary challenges stem from the compound's dual functionality: the basicity of the aniline moiety and the potential for the indole ring to oxidize. The basic nature of the aniline group allows for selective extraction with aqueous acid, but care must be taken to avoid harsh acidic conditions that could degrade the indole. The indole nucleus can be susceptible to oxidation, especially when exposed to air and light for prolonged periods, leading to colored impurities.

Q2: How can I effectively separate this compound from non-basic impurities?

A2: Acid-base extraction is the most effective method.[1][2] By dissolving the crude reaction mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer as a salt. Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be collected, and the pH adjusted with a base (e.g., 1M NaOH) to precipitate the purified product.

Q3: My purified this compound is colored. What is the likely cause and how can I fix it?

A3: A colored product, often yellow or brown, typically indicates the presence of oxidized impurities.[3] This can happen if the compound is exposed to air and light for extended periods during the work-up or storage. To decolorize the product, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q4: What is a suitable solvent system for the column chromatography of this compound?

A4: For the column chromatography of this compound on silica gel, a mobile phase of increasing polarity is recommended. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. For more polar impurities, a small percentage of methanol can be added to the eluent. Due to the basic nature of the aniline, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve peak shape.[4][5]

Q5: How can I visualize this compound on a TLC plate?

A5: this compound is a UV-active compound due to its aromatic rings, so it should be visible as a dark spot on a TLC plate with a fluorescent indicator (F254) under UV light (254 nm).[6][7][8] For further visualization, a p-anisaldehyde or a ninhydrin stain can be used. p-Anisaldehyde is a general stain for many functional groups, while ninhydrin is specific for primary amines and will produce a characteristic colored spot (often purple or pink).[6][9]

Troubleshooting Guides

Problem 1: Low Recovery After Acid-Base Extraction
Possible Cause Troubleshooting Steps
Incomplete extraction into the aqueous layer. - Ensure the aqueous acid is of sufficient concentration and volume to fully protonate all of the aniline derivative. - Perform multiple extractions with smaller volumes of aqueous acid for better efficiency. - Check the pH of the aqueous layer after extraction to ensure it is acidic.
Product precipitation at the interface. - If the hydrochloride salt of the product is not fully soluble in the aqueous layer, it may precipitate. Try diluting the aqueous layer with more water.
Incomplete precipitation upon basification. - Ensure enough base has been added to the aqueous layer to deprotonate the aniline salt completely. Check the pH to confirm it is basic (pH > 10).[2] - Cool the solution in an ice bath to maximize precipitation.
Emulsion formation during extraction. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow the layers to separate. - Filter the entire mixture through a pad of Celite.
Problem 2: Impure Product After Column Chromatography
Possible Cause Troubleshooting Steps
Poor separation of closely related impurities. - Optimize the solvent system for TLC first to achieve good separation between the product and impurities. - Use a shallower solvent gradient during column chromatography. - Consider using a different stationary phase, such as alumina (neutral or basic), if silica gel is not providing adequate separation.
Tailing of the product spot. - Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[4][5]
Product degradation on the column. - If the indole is sensitive to the acidity of silica gel, consider using neutral or basic alumina as the stationary phase. - Run the column quickly to minimize the time the compound spends on the stationary phase.
Problem 3: Difficulty with Recrystallization
Possible Cause Troubleshooting Steps
Oiling out instead of crystallization. - The boiling point of the solvent may be higher than the melting point of the solute. Try a lower-boiling solvent or a solvent mixture. - The cooling rate may be too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
No crystal formation upon cooling. - The solution may not be saturated. Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]
Poor recovery of crystals. - Too much solvent was used for recrystallization. Evaporate some of the solvent and cool again. - The solution was not cooled sufficiently. Use an ice bath to maximize crystal formation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble[General knowledge for anilines]
EthanolSoluble[General knowledge for anilines]
DichloromethaneSoluble[General knowledge for anilines]
Ethyl AcetateSoluble[General knowledge for anilines]
HexanesSparingly soluble[General knowledge for anilines]
Dilute Aqueous AcidSoluble (as the salt)[2]
Dilute Aqueous BaseInsoluble[General knowledge for anilines]

Table 2: Typical Work-up and Purification Outcomes for 2-Arylindoles

Purification MethodTypical Yield RangeTypical Purity RangeNotes
Acid-Base Extraction80-95%90-98%Highly effective for removing non-basic impurities.
Column Chromatography70-90%>98%Can achieve high purity but may involve some product loss.
Recrystallization60-85%>99%Excellent for final purification and obtaining crystalline material.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. Combine the aqueous layers.

  • Neutralization of Organic Layer (Optional): The organic layer, containing neutral and acidic impurities, can be washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these components if desired.

  • Basification of Aqueous Layer: Cool the combined acidic aqueous layers in an ice bath and slowly add 1M NaOH (aq) with stirring until the solution is basic (pH > 10), at which point the this compound will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and air-dry.

Protocol 2: Column Chromatography Purification
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent: Prepare a suitable eluent system, for example, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% triethylamine to the eluent mixture.

  • Packing the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is often a good choice for 2-arylindoles.[10][11]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Aqueous Acid dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product Salt) separate_layers->aqueous_layer basify Basify Aqueous Layer aqueous_layer->basify precipitate Precipitated Product basify->precipitate filter Filter and Dry precipitate->filter chromatography Column Chromatography filter->chromatography recrystallize Recrystallization chromatography->recrystallize pure_product Pure this compound recrystallize->pure_product

Caption: A typical experimental workflow for the work-up and purification of this compound.

troubleshooting_workflow start Work-up Issue? low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product low_yield->impure_product No check_extraction Check Extraction pH & Repetitions low_yield->check_extraction Yes check_precipitation Ensure Complete Precipitation (pH, Temp) low_yield->check_precipitation Yes optimize_chromatography Optimize TLC & Column (Solvent, Additive) impure_product->optimize_chromatography Yes recrystallize_charcoal Recrystallize with Charcoal impure_product->recrystallize_charcoal Yes, Colored oiling_out Oiling Out? impure_product->oiling_out No change_solvent Change Recrystallization Solvent/Cooling Rate oiling_out->change_solvent Yes

Caption: A troubleshooting decision tree for common issues in the work-up of this compound.

acid_base_extraction mixture Crude Mixture in Organic Solvent This compound (Basic) Neutral Impurities Acidic Impurities add_acid Wash with Aqueous Acid (e.g., 1M HCl) mixture->add_acid separation Separatory Funnel add_acid->separation organic_phase Organic Layer Neutral Impurities Acidic Impurities separation->organic_phase Top/Bottom Layer aqueous_phase Aqueous Layer Protonated this compound separation->aqueous_phase Bottom/Top Layer add_base Add Aqueous Base (e.g., 1M NaOH) aqueous_phase->add_base product Precipitated Pure Product add_base->product

Caption: The principle of acid-base extraction for the purification of this compound.

References

Technical Support Center: Minimizing Impurities in Indolyl Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities in the final product of your indolyl aniline synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing indolyl anilines and what are their associated impurity profiles?

A1: The most prevalent methods for synthesizing indolyl anilines are the Fischer indole synthesis, Buchwald-Hartwig amination, and variations of palladium-catalyzed cyclization reactions. Each method has a characteristic impurity profile.

  • Fischer Indole Synthesis: This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone can lead to several byproducts.[1][2][3] Common impurities include products from aldol condensation of the carbonyl starting material, Friedel-Crafts-type reactions, and, in the case of N-substituted hydrazines, potential dealkylation or debenzylation.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling of an indole with an aryl halide (or vice-versa) is a powerful tool for C-N bond formation.[5] However, it can be plagued by impurities such as dehalogenation of the aryl halide starting material and homo-coupling of the starting materials.[6] The choice of ligand, base, and solvent is critical in controlling these side reactions.[5]

  • Palladium-Catalyzed Cyclization Reactions: Various palladium-catalyzed methods exist for the synthesis of indoles from substituted anilines.[7] Impurities in these reactions are often related to the specific reaction mechanism and can include incompletely cyclized intermediates or products from side reactions of the starting materials.

Q2: How can I minimize the formation of bis(indolyl)methanes during Friedel-Crafts type reactions?

A2: The formation of bis(indolyl)methanes is a common side reaction in Friedel-Crafts alkylations of indoles. To minimize this impurity, consider the following strategies:

  • Control of Stoichiometry: Using an excess of the indole nucleophile can help to reduce the formation of the bis(indolyl)methane byproduct.[8]

  • Reaction Conditions: The choice of catalyst and solvent can significantly impact the product distribution. For instance, in a one-pot, three-component aza-Friedel–Crafts reaction, the use of a Brønsted acidic ionic liquid in an aqueous medium was shown to influence the formation of bisindole side products.[9]

  • Temperature Control: Running the reaction at a controlled, and often lower, temperature can help to improve the selectivity for the desired mono-alkylated product.

Q3: My Buchwald-Hartwig amination reaction is giving a significant amount of dehalogenated starting material. How can I prevent this?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. To suppress this unwanted pathway, you can optimize the following parameters:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination over side reactions. For the amination of unprotected halo-7-azaindoles, specific palladium precatalysts with biaryl phosphine ligands were found to be effective.[6][10]

  • Base Selection: The nature and strength of the base can influence the reaction outcome. Weaker bases may sometimes be beneficial in preventing side reactions. The use of LiHMDS as a base has been shown to be effective in the cross-coupling of unprotected halo-indoles.[6]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time, once the starting material is consumed, can help to reduce the extent of dehalogenation.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Indolyl Aniline in Fischer Indole Synthesis

Symptoms:

  • The reaction produces a complex mixture of products with a low yield of the target molecule.

  • Significant amounts of dark, tar-like material are formed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical. Different acids can lead to varying yields and impurity profiles. It is advisable to screen several Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[2]
Side Reactions of the Carbonyl Compound Aldehydes and ketones can undergo self-condensation (aldol reaction) under acidic conditions, reducing the amount available for the Fischer reaction. Using a pre-formed hydrazone can sometimes mitigate this issue.
Thermal Degradation Indoles can be sensitive to high temperatures and strong acids. Consider using milder reaction conditions, such as lower temperatures and shorter reaction times, or employing a microwave reactor for rapid heating.
Substrate Reactivity Electron-withdrawing groups on the phenylhydrazine or electron-donating groups on the carbonyl compound can sometimes lead to lower yields or failed reactions.
Issue 2: Multiple Products Observed in a Buchwald-Hartwig Amination

Symptoms:

  • TLC or LC-MS analysis shows the presence of the desired product along with starting materials and several unidentified byproducts.

  • The isolated yield of the pure product is low after chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Ligand/Palladium Ratio The ratio of the phosphine ligand to the palladium source is crucial for catalyst stability and activity. An inappropriate ratio can lead to catalyst decomposition and the formation of byproducts.
Incorrect Base The choice of base can significantly affect the reaction outcome. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The optimal base is substrate-dependent and may require screening.
Solvent Effects The polarity and coordinating ability of the solvent can influence the course of the reaction. Toluene, dioxane, and THF are commonly used solvents. The use of greener solvents like vegetable oils has also been reported to be effective.[5][11]
Air or Moisture Contamination Buchwald-Hartwig aminations are often sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.

Data Presentation

Table 1: Effect of Acid Catalyst on the Fischer Indole Synthesis of 2-Phenylindole

Entry Acid Catalyst Solvent Temperature (°C) Yield (%) Reference
1Polyphosphoric Acid-100-12072-80--INVALID-LINK--
2ZnCl₂-170High--INVALID-LINK--
3Acetic AcidAcetic AcidRefluxGood--INVALID-LINK--

Table 2: Optimization of a One-Pot Aza-Friedel-Crafts Reaction for Indolyl Aniline Synthesis

Entry Aniline (equiv.) Catalyst Solvent Yield of 4a (%) Yield of bisindole 5a (%) Reference
11.0[bsmim][NTf₂]Water717[9]
21.5[bsmim][NTf₂]Water4515[9]
32.0[bsmim][NTf₂]Water6412[9]
43.0[bsmim][NTf₂]Water6310[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

This protocol is adapted from Organic Syntheses.[12]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a flask, dissolve acetophenone (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) dropwise with stirring.

  • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

  • Filter the solid, wash with cold ethanol, and air dry.

Step 2: Cyclization to 2-Phenylindole

  • Place the acetophenone phenylhydrazone in a beaker.

  • Carefully add polyphosphoric acid.

  • Heat the mixture on a water bath at 100-120°C for 20 minutes with constant stirring.

  • Pour the hot reaction mixture into cold water.

  • Collect the precipitate by filtration and wash with water until the washings are neutral.

  • Dry the crude product and recrystallize from ethanol to obtain pure 2-phenylindole.

Protocol 2: Purification of an Indolyl Aniline Derivative by Silica Gel Column Chromatography

1. Selection of Solvent System:

  • Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and provide good separation from impurities. Common solvent systems for indolyl anilines include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pour the slurry into the chromatography column and allow it to pack evenly, tapping the column gently to remove air bubbles.

  • Add a layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

4. Elution:

  • Begin eluting the column with the initial, less polar solvent mixture.

  • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Collect fractions and monitor their composition by TLC.

5. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified indolyl aniline.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product cluster_impurities Potential Impurities Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Aldol Aldol Products Carbonyl->Aldol Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization Acid Catalyst Quenching Quenching Cyclization->Quenching Friedel_Crafts Friedel-Crafts Byproducts Cyclization->Friedel_Crafts Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Indolyl_Aniline Pure Indolyl Aniline Chromatography->Indolyl_Aniline

Caption: Workflow for Fischer Indole Synthesis highlighting potential impurity formation.

Buchwald_Hartwig_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Multiple Products in Buchwald-Hartwig Amination Ligand Suboptimal Ligand Problem->Ligand Base Incorrect Base Problem->Base Solvent Solvent Effects Problem->Solvent Atmosphere Air/Moisture Contamination Problem->Atmosphere Screen_Ligands Screen Ligands (e.g., biarylphosphines) Ligand->Screen_Ligands Screen_Bases Screen Bases (e.g., NaOtBu, K2CO3) Base->Screen_Bases Optimize_Solvent Optimize Solvent (e.g., Toluene, Dioxane) Solvent->Optimize_Solvent Inert_Atmosphere Use Inert Atmosphere & Anhydrous Reagents Atmosphere->Inert_Atmosphere

Caption: Troubleshooting logic for Buchwald-Hartwig amination issues.

References

Validation & Comparative

comparative analysis of 3-(1H-indol-2-yl)aniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-(1H-indol-2-yl)aniline

The compound this compound is a significant molecular scaffold in medicinal chemistry and materials science. Its synthesis is a key step in the development of various biologically active agents and functional materials. This guide provides a comparative analysis of two prominent synthetic methodologies for obtaining this indole derivative: the classic Fischer Indole Synthesis and a modern Palladium-Catalyzed Cross-Coupling reaction. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is often a trade-off between factors such as yield, reaction conditions, substrate scope, and cost. Below is a summary of the key quantitative data for the two primary methods for synthesizing this compound.

ParameterMethod 1: Fischer Indole Synthesis Method 2: Palladium-Catalyzed C-N Coupling (Representative)
Starting Materials 1-(3-Aminophenyl)ethanone, Phenylhydrazine2-Bromo-1-(3-nitrophenyl)ethanone, Aniline
Key Reagents/Catalysts Polyphosphoric acid (PPA)Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)
Solvent None (PPA acts as solvent and catalyst)Toluene or Dioxane
Temperature Elevated temperatures (typically >100 °C)80-120 °C
Reaction Time 1-4 hours12-24 hours
Reported Yield Up to 90%[1]Typically 60-85% for similar 2-arylindoles
Number of Steps One-pot reaction[1]Multiple steps (synthesis of precursors, coupling, reduction)

Detailed Experimental Protocols

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3][4][5][6] For the synthesis of this compound, 1-(3-aminophenyl)ethanone is reacted with phenylhydrazine.[1]

Reaction Scheme:

1-(3-Aminophenyl)ethanone + Phenylhydrazine → this compound

Procedure:

  • A mixture of 1-(3-aminophenyl)ethanone and phenylhydrazine is prepared.

  • Polyphosphoric acid (PPA) is added to the mixture. PPA serves as both the acidic catalyst and the solvent.

  • The reaction mixture is heated, typically at a temperature above 100°C, for a period of 1 to 4 hours.

  • Upon completion, the reaction mixture is cooled and then poured into ice-water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization or column chromatography, to yield this compound.[1]

Method 2: Palladium-Catalyzed Cross-Coupling (Representative Protocol)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of 2-arylindoles, offering a different approach to the Fischer indole synthesis.[7][8][9][10][11] This representative protocol involves the coupling of an aniline derivative with a suitably functionalized indole precursor.

Reaction Scheme (Multi-step):

  • Synthesis of 2-bromo-1-(3-nitrophenyl)ethanone: 1-(3-Nitrophenyl)ethanone is brominated to introduce a leaving group for the subsequent cyclization.

  • Palladium-Catalyzed Annulation: The resulting 2-bromo-1-(3-nitrophenyl)ethanone is reacted with aniline in the presence of a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a solvent like toluene or dioxane. The mixture is heated to facilitate the cross-coupling and annulation to form the 2-(3-nitrophenyl)-1H-indole.

  • Reduction of the Nitro Group: The nitro group on the 2-arylindole is then reduced to an amine, for instance, using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield the final product, this compound.

General Procedure (for the coupling step):

  • To a reaction vessel are added 2-bromo-1-(3-nitrophenyl)ethanone, aniline, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • An anhydrous, degassed solvent such as toluene or dioxane is added.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C for 12 to 24 hours.

  • After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to isolate the 2-(3-nitrophenyl)-1H-indole.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and comparative analysis of this compound.

Synthesis_Comparison_Workflow cluster_synthesis Synthesis Routes cluster_analysis Comparative Analysis Fischer Fischer Indole Synthesis Product This compound Fischer->Product Pd_Coupling Palladium-Catalyzed Cross-Coupling Pd_Coupling->Product Start_Fischer 1-(3-Aminophenyl)ethanone + Phenylhydrazine Start_Fischer->Fischer Start_Pd 2-Bromo-1-(3-nitrophenyl)ethanone + Aniline Start_Pd->Pd_Coupling Yield Yield (%) Product->Yield Conditions Reaction Conditions (Temp, Time) Product->Conditions Steps Number of Steps Product->Steps Reagents Reagents & Cost Product->Reagents

Caption: Workflow for synthesis and comparative analysis.

This guide provides a foundational comparison of two key synthetic strategies for this compound. The Fischer indole synthesis offers a more direct, high-yielding route, while palladium-catalyzed methods provide versatility, albeit often with more complex procedures and potentially lower overall yields due to the multi-step nature. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and desired purity.

References

Validating the Structure of 3-(1H-indol-2-yl)aniline: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For complex aromatic and heterocyclic systems such as 3-(1H-indol-2-yl)aniline, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short in providing a complete structural assignment due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering enhanced spectral resolution by spreading correlations across a second frequency dimension.[1] This guide provides a detailed comparison of key 2D NMR techniques for the structural validation of this compound, supported by predictive data and detailed experimental protocols.

Predicted ¹H and ¹³C NMR Data

The initial step in structural elucidation via NMR is the analysis of 1D proton (¹H) and carbon (¹³C) spectra. Based on the chemical environment of each nucleus in this compound, the following chemical shifts can be predicted. These predictions are foundational for interpreting the correlations observed in 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
1~11.0 - 12.0-br s
3~6.8~101.0s
4~7.6~120.0d
5~7.1~122.0t
6~7.2~121.0t
7~7.5~111.0d
7a-~128.0-
3a-~137.0-
2-~136.0-
1'-~142.0-
2'~7.0~115.0s
3'-~147.0-
4'~6.8~116.0d
5'~7.2~130.0t
6'~6.9~119.0d
NH₂~5.0 - 6.0-br s

Note: Chemical shifts are highly dependent on the solvent and concentration. These are estimated values.

Comparative Analysis of 2D NMR Techniques for Structural Validation

To unequivocally connect the atoms and confirm the substitution pattern of this compound, a suite of 2D NMR experiments is employed. The primary techniques include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H-¹H Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are scalar (J) coupled, typically through two or three bonds.[2] This is instrumental in identifying adjacent protons and piecing together spin systems within the molecule.

  • Indole Ring System: COSY correlations are expected between H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming the connectivity of the benzo-fused portion of the indole ring.

  • Aniline Ring System: Correlations will be observed between H-4' and H-5', and H-5' and H-6', establishing the connectivity of the aniline ring protons.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[3] This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • Each protonated carbon in the molecule will show a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts as outlined in Table 1. For instance, the signal for H-3 will correlate with C-3, H-4 with C-4, and so on.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is crucial for establishing long-range connectivity, as it detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique allows for the connection of different spin systems and the identification of quaternary (non-protonated) carbons.

Key HMBC Correlations for Validating the this compound Structure:

  • Linkage of the Rings: A crucial correlation will be from H-3 of the indole ring to the quaternary carbon C-1' of the aniline ring, and potentially to C-2' and C-6'. This confirms the point of attachment between the two ring systems.

  • Indole Ring Structure:

    • H-3 will show correlations to C-2, C-3a, and C-7a.

    • H-4 will correlate with C-3, C-5, and C-7a.

    • The NH proton (H-1) will show correlations to C-2, C-3, and C-7a.

  • Aniline Ring Structure:

    • H-2' will correlate with C-1', C-3', and C-6'.

    • H-6' will correlate with C-1', C-2', C-4', and C-5'.

Table 2: Summary of Key Predicted 2D NMR Correlations

ExperimentCorrelating NucleiInformation GainedKey Correlations for this compound
COSY ¹H ↔ ¹H (2-3 bonds)Identifies neighboring protons (spin systems).[4]H-4/H-5, H-5/H-6, H-6/H-7; H-4'/H-5', H-5'/H-6'
HSQC ¹H ↔ ¹³C (1 bond)Connects protons to their directly attached carbons.H-3/C-3, H-4/C-4, H-5/C-5, etc. for all CH groups.
HMBC ¹H ↔ ¹³C (2-3 bonds)Establishes long-range connectivity and identifies quaternary carbons.[5]H-3 to C-1', C-2, C-3a, C-7a; H-1 to C-2, C-3, C-7a; H-2' to C-1', C-3', C-6'

Experimental Workflow and Protocols

The successful acquisition of high-quality 2D NMR data relies on meticulous sample preparation and the correct choice of experimental parameters.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using 2D NMR follows a logical progression, from initial 1D analysis to the integration of all 2D data for a final structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Confirmation A Sample Preparation (~5-10 mg in 0.5 mL DMSO-d6) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B C 2D COSY (¹H-¹H Connectivity) B->C D 2D HSQC (¹H-¹³C Direct Correlation) C->D E 2D HMBC (¹H-¹³C Long-Range Correlation) D->E F Assign Spin Systems (COSY Data) E->F Process & Analyze Spectra G Assign Protonated Carbons (HSQC Data) F->G H Connect Fragments & Assign Quaternary Carbons (HMBC Data) G->H I Final Structure Validation H->I

Workflow for 2D NMR structural validation.
Detailed Experimental Protocols

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on NH and NH₂ groups.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

    • Temperature: 298 K.

    • 1D ¹H NMR: Acquire a standard proton spectrum to determine the spectral width and appropriate pulse calibration.

    • 1D ¹³C NMR: Acquire a standard carbon spectrum, potentially with DEPT-135/90 to differentiate between CH, CH₂, and CH₃ groups.[2]

  • 2D Experiment Protocols:

    • gCOSY (gradient-selected COSY):

      • Pulse Program: cosygpmf (or equivalent).

      • Spectral Width: Set to encompass all proton signals.

      • Number of Increments (F1): 256-512.

      • Number of Scans (F2): 2-8.

    • gHSQC (gradient-selected HSQC):

      • Pulse Program: hsqcedetgpsp (or equivalent phase-sensitive gradient HSQC).

      • ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for aromatic C-H).

      • Spectral Width (F2 - ¹H): As per ¹H spectrum.

      • Spectral Width (F1 - ¹³C): Set to cover the expected carbon chemical shift range (~100-150 ppm).

      • Number of Increments (F1): 128-256.

      • Number of Scans (F2): 4-16.

    • gHMBC (gradient-selected HMBC):

      • Pulse Program: hmbcgplpndqf (or equivalent).

      • Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz to observe 2- and 3-bond correlations.[6]

      • Spectral Widths: Same as HSQC.

      • Number of Increments (F1): 256-512.

      • Number of Scans (F2): 8-32 (often requires more scans than HSQC).

Comparison with Alternative Structural Elucidation Methods

While 2D NMR is exceptionally powerful, other techniques can provide complementary or, in some cases, primary structural information.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueAdvantagesDisadvantagesApplication to this compound
2D NMR Spectroscopy Provides detailed atom-by-atom connectivity in solution; non-destructive.[7]Requires a relatively pure sample and can be time-consuming to acquire and analyze.Ideal for confirming the exact isomer and substitution pattern in the solution state.
X-ray Crystallography Provides an absolute 3D structure with high precision.[8]Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state.Would provide definitive proof of structure if a crystal can be obtained.
Mass Spectrometry (MS) Gives highly accurate molecular weight and fragmentation patterns that suggest substructures.[9]Does not provide direct information on atom connectivity or stereochemistry.Useful for confirming the molecular formula and identifying the presence of indole and aniline fragments.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., N-H, C=C).Provides limited information on the overall carbon skeleton.Can confirm the presence of NH/NH₂ groups and aromatic rings.
Conclusion

The structural validation of this compound is robustly achieved through a combination of 2D NMR experiments. COSY spectra establish the proton spin systems of the indole and aniline rings, HSQC spectra link protons to their directly attached carbons, and HMBC spectra provide the crucial long-range correlations that piece the entire molecular puzzle together, confirming the linkage and substitution pattern of the two aromatic systems. While techniques like mass spectrometry and X-ray crystallography offer valuable, complementary data, the detailed connectivity information provided by 2D NMR in the solution phase remains the gold standard for the comprehensive structural elucidation of complex organic molecules in pharmaceutical and chemical research.

References

A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Indolyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. When coupled with an aniline moiety, the resulting indolyl anilines present a versatile platform for designing novel therapeutic agents. The positional isomerism of the aniline group on the indole ring—at the 2-, 3-, or 4-position—can significantly influence the compound's three-dimensional structure and its interaction with biological targets. This guide offers a comparative overview of the biological activities of 2-, 3-, and 4-indolyl anilines, drawing upon available experimental data for their derivatives to highlight potential structure-activity relationships.

It is important to note that while a substantial body of research exists on the biological activities of various indole derivatives, direct comparative studies evaluating the 2-, 3-, and 4-indolyl aniline parent compounds under identical experimental conditions are limited in the public domain. Therefore, this guide synthesizes findings from studies on closely related derivatives to provide insights into the potential therapeutic profiles of these isomeric series.

Quantitative Data on the Biological Activity of Indolyl Aniline Derivatives

The following table summarizes the reported biological activities of various derivatives of 2-, 3-, and 4-indolyl anilines. The data is presented to facilitate a cross-isomeric comparison, although it is crucial to consider the structural variations of the derivatives and the different experimental setups.

Isomer Class Specific Derivative Biological Activity Assay/Model Quantitative Data (e.g., IC50) Reference
2-Indolyl Aniline 4-(1H-indol-2-yl)anilineAnticancer (predicted)Molecular Docking (3JUS protein)Mild to moderate predicted activity[1]
2-Indolyl Aniline 2-(4-aminophenyl)-1H-indole-3-carbaldehydeAnticancer (predicted)Molecular Docking (3JUS protein)Mild to moderate predicted activity[1]
3-Indolyl Aniline 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-dionesAnticancerCytotoxicity against various tumor cellsSuperior to doxorubicin[2]
4-Indolyl Aniline 2-(4-aminophenyl)benzothiazolesAnticancerIn vitro against breast cancer cell linesPotent, nanomolar range[3]
Indole Derivatives (General) Indole-based Tyrphostin DerivativesAnticancerProliferation assays in various cancer modelsSub-micromolar IC50 values[4][5]
Indole Derivatives (General) Indolylpyrimidines and IndolylpyrazinesAnticancerIn vitro against 60 human tumor cell linesLow micromolar GI50 values[6]

Experimental Protocols

The evaluation of the biological activity of indolyl aniline derivatives typically involves a series of in vitro assays to determine their cytotoxic, anti-inflammatory, and enzyme inhibitory potential. Below are detailed methodologies for key experiments frequently cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal cell lines (e.g., HEK293) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Indolyl aniline compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the indolyl aniline compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[7]

Kinase Inhibition Assay

Many indolyl aniline derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy.

Materials:

  • Recombinant kinases (e.g., VEGFR, EGFR, Src)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Indolyl aniline compounds dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer or spectrophotometer

Procedure:

  • Reaction Setup: The kinase, substrate, and indolyl aniline compound (at various concentrations) are pre-incubated in the kinase assay buffer in a multi-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assays (MTT, etc.) Cytotoxicity Assays (MTT, etc.) Compound Synthesis->Cytotoxicity Assays (MTT, etc.) Kinase Inhibition Assays Kinase Inhibition Assays Cytotoxicity Assays (MTT, etc.)->Kinase Inhibition Assays Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Kinase Inhibition Assays->Structure-Activity Relationship (SAR) Analysis Cell Cycle Analysis Cell Cycle Analysis Structure-Activity Relationship (SAR) Analysis->Cell Cycle Analysis Apoptosis Assays (Annexin V) Apoptosis Assays (Annexin V) Cell Cycle Analysis->Apoptosis Assays (Annexin V) Western Blotting Western Blotting Apoptosis Assays (Annexin V)->Western Blotting Xenograft Models Xenograft Models Western Blotting->Xenograft Models Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies

Caption: A generalized experimental workflow for the evaluation of indolyl anilines.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Indolyl Aniline Derivative Indolyl Aniline Derivative Indolyl Aniline Derivative->Receptor Tyrosine Kinase (RTK) Indolyl Aniline Derivative->RAF

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.

Concluding Remarks

The positional isomerism of the aniline substituent on the indole core represents a critical determinant of biological activity. While the currently available data is fragmented across various derivatives, it suggests that 2-, 3-, and 4-indolyl anilines are all promising scaffolds for the development of novel therapeutic agents, particularly in the realm of oncology. The 2- and 4-indolyl aniline derivatives have shown potential as anticancer agents, with some 4-substituted analogs exhibiting potent activity in the nanomolar range.[3] Derivatives of 3-indolyl anilines have also demonstrated significant cytotoxicity against tumor cells.[2]

Future research should focus on the systematic synthesis and parallel biological evaluation of 2-, 3-, and 4-indolyl aniline parent compounds and their derivatives to establish a clear and direct structure-activity relationship. Such studies will be invaluable for guiding the rational design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the exploration of this promising class of compounds.

References

Cross-Validation of Analytical Methods for 3-(1H-indol-2-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3-(1H-indol-2-yl)aniline is paramount for its progression through the drug development pipeline. As a molecule of interest within pharmaceutical research, rigorous analytical methodology is essential for pharmacokinetic studies, quality control, and formulation development. This guide provides an objective comparison of principal analytical techniques suitable for the analysis of this compound, supported by established experimental data for analogous compounds.

The process of cross-validation, comparing two distinct analytical methods, is crucial for ensuring data integrity and consistency, particularly when data is generated across different laboratories or over an extended period.[1][2] This guide will delve into the comparative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing detailed model methodologies for each.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the representative performance characteristics of the discussed analytical methods, extrapolated from studies on similar indole and aniline derivatives.[3][4][5]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.High-resolution separation with highly sensitive and specific mass detection.
Selectivity Moderate to GoodGood to ExcellentExcellent
Sensitivity (LOD/LOQ) ng/mL range[5]pg/mL to ng/mL rangepg/mL to fg/mL range[3]
Precision (RSD%) < 5%< 10%< 2%
Accuracy (% Recovery) 95-105%90-110%98-102%
Sample Throughput HighModerateHigh
Matrix Effects Low to ModerateModerateModerate to High
Cost LowModerateHigh
Typical Application Routine quality control, purity assessment.Analysis of volatile and semi-volatile impurities.Bioanalysis of complex matrices, metabolite identification.[3]

Experimental Protocols

The following are detailed model methodologies for the analysis of this compound. These protocols are based on established methods for related compounds and should be optimized and validated for the specific application.[3][4][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk drug substance and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is then filtered through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid for improved peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by obtaining the UV spectrum of this compound (a wavelength around 270 nm is a reasonable starting point based on aniline derivatives).[4]

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization:

    • The sample is dissolved in a suitable solvent (e.g., dichloromethane).

    • A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to the sample solution.

    • The mixture is heated (e.g., at 70 °C for 30 minutes) to facilitate the derivatization reaction.

  • Chromatographic and Spectrometric Conditions:

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Mode: Splitless injection at 250 °C.

    • MS Ionization: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 50 to 500.

    • Ion Source Temperature: 230 °C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[3][9]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: For biological samples (e.g., plasma, urine), a sample extraction step is required to remove interferences.[10] Common techniques include:

    • Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Liquid-Liquid Extraction: Extraction of the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge to retain the analyte, which is then eluted with a suitable solvent.[11]

  • Chromatographic Conditions:

    • Column: A C18 or similar reverse-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for indole derivatives.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and logical relationships relevant to the analytical cross-validation and development of this compound.

analytical_method_cross_validation A Method A Development & Validation C Define Cross-Validation Protocol A->C B Method B Development & Validation B->C D Analyze Spiked QCs & Incurred Samples with Both Methods C->D E Statistical Comparison of Data (e.g., Bland-Altman, Regression) D->E F Acceptance Criteria Met? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies & Re-evaluate Methods F->H No H->C drug_metabolism_and_analysis_workflow cluster_in_vivo In Vivo / In Vitro System cluster_analysis Bioanalytical Laboratory A Drug Administration (this compound) B Metabolism (e.g., Phase I/II reactions) A->B C Biological Matrix (Plasma, Urine, etc.) B->C D Sample Collection & Preparation C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F G Pharmacokinetic Profile & Metabolite Identification F->G

References

A Comparative Analysis of 2-Arylindoles and Other Heterocyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships and therapeutic potential of 2-arylindoles, represented by the 3-(1H-indol-2-yl)aniline scaffold, versus other key heterocyclic amines such as aminopyridines, aminoquinolines, and aminothiazoles.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Heterocyclic amines are cornerstone pharmacophores in modern drug discovery, forming the structural basis of a vast array of therapeutic agents. Their unique electronic properties and ability to engage in diverse non-covalent interactions make them privileged scaffolds for targeting a wide range of biological macromolecules. This guide provides a comparative study of the 2-arylindole class of compounds, with a focus on the this compound scaffold, against other prominent heterocyclic amines: aminopyridines, aminoquinolines, and aminothiazoles.

While specific experimental data for this compound is not extensively available in the public domain, this analysis will draw upon established structure-activity relationship (SAR) principles within each chemical class to infer its potential biological activities and provide a comparative framework. This guide aims to offer valuable insights for researchers engaged in the design and development of novel therapeutics based on these important heterocyclic motifs.

Comparative Overview of Heterocyclic Amine Scaffolds

The biological activity of heterocyclic amines is profoundly influenced by the nature of the heteroatoms, the position of the amino group, and the substitution patterns on the ring systems. These structural variations dictate the molecule's ability to act as a hydrogen bond donor or acceptor, its lipophilicity, and its overall three-dimensional shape, all of which are critical for target binding and pharmacological effect.

Heterocyclic Amine ClassRepresentative ScaffoldKey Structural Features & General Biological Activities
2-Arylindoles This compoundFused bicyclic system with an aromatic substituent at the 2-position. The indole nitrogen can act as a hydrogen bond donor, and the aryl substituent provides a vector for diverse modifications. Known for anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4]
Aminopyridines 3-AminopyridineA six-membered aromatic ring containing one nitrogen atom. The position of the amino group (2-, 3-, or 4-) significantly impacts basicity and biological activity. Widely explored as kinase inhibitors and for their antimicrobial properties.[5][6][7][8][9]
Aminoquinolines 4-AminoquinolineA fused bicyclic system consisting of a benzene ring and a pyridine ring. The position of the amino group and substitutions on the benzene ring are key determinants of activity. Well-known for their antimalarial and anticancer activities.[10][11][12][13][14][15][16][17][18][19]
Aminothiazoles 2-AminothiazoleA five-membered ring containing both sulfur and nitrogen atoms. The 2-amino group is a common feature in many biologically active compounds. This class exhibits a broad spectrum of activities, including as kinase inhibitors, anticancer, and antimicrobial agents.[20][21][22][23][24][25][26][27][28][29][30][31][32][33]

Anticancer Activity: A Comparative SAR Analysis

The development of novel anticancer agents is a primary focus for the application of these heterocyclic amines. Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation, angiogenesis, and survival signaling pathways.

2-Arylindoles (represented by this compound)

The 2-arylindole scaffold is a recognized pharmacophore in the design of anticancer agents. The planar indole ring system can intercalate into DNA or bind to the active sites of various enzymes.

  • Structure-Activity Relationship (SAR) Insights:

    • Substitution on the indole ring at the 5-position with small, polar, electron-withdrawing groups (e.g., -CN, -NO2) can enhance anti-aromatase activity.[1]

    • The nature of the aryl group at the 2-position is critical. For instance, 2-phenylindoles have been extensively studied for their ability to inhibit tubulin polymerization, a key target in cancer chemotherapy.[2]

    • For this compound, the aniline moiety at the 3-position of the phenyl ring offers a site for further functionalization to modulate solubility and target engagement.

Aminopyridines

Aminopyridines are versatile scaffolds for the development of kinase inhibitors, a major class of anticancer drugs.

  • SAR Insights:

    • The 3-aminopyridine motif can serve as a hinge-binding element in the ATP-binding pocket of kinases.[5]

    • Substitutions on the pyridine ring and the amino group are crucial for achieving potency and selectivity against specific kinases. For example, in 3-aminopyrid-2-one based inhibitors, functionalization of the 3-amino group and substitution at the 5-position of the pyridone ring are key for optimizing activity and selectivity.[5]

Aminoquinolines

4-aminoquinolines, famously represented by the antimalarial drug chloroquine, have been repurposed as anticancer agents due to their ability to interfere with lysosomal function and autophagy.

  • SAR Insights:

    • A halogen (typically chlorine) at the 7-position of the quinoline ring is often crucial for activity.[14][17]

    • The nature of the diaminoalkyl side chain at the 4-position significantly influences both antimalarial and anticancer potency.[14][16]

Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure found in several approved kinase inhibitors, such as dasatinib.

  • SAR Insights:

    • The 2-amino group often participates in key hydrogen bonding interactions within the kinase hinge region.[20][21][22][23]

    • Substitutions at the 4- and 5-positions of the thiazole ring, as well as on the exocyclic amino group, are critical for modulating potency and the kinase selectivity profile.[24][25][28] For example, in a series of 2-aminothiazole-based p56(Lck) inhibitors, the nature of the acyl group on the 2-amino function was a key determinant of activity.

Kinase Inhibitory Activity: Targeting Cellular Signaling

The inhibition of protein kinases is a highly successful strategy in cancer therapy. The heterocyclic amines discussed here are prominent scaffolds for the design of potent and selective kinase inhibitors.

Kinase Inhibition Profile Comparison (Hypothetical for 2-Arylindoles)
Heterocyclic Amine ClassRepresentative Kinase TargetsGeneral SAR for Kinase Inhibition
2-Arylindoles Src, Aromatase, various RTKs (inferred)The 2-aryl moiety can be tailored to fit into the hydrophobic pocket of the kinase active site. Substitutions on the indole and aryl rings can modulate selectivity and potency.[1]
Aminopyridines Itk, Src family kinasesThe pyridine nitrogen and the amino group often form hydrogen bonds with the kinase hinge region.[5]
Aminoquinolines Not a primary class for direct kinase inhibition, but can modulate signaling pathways downstream of kinases.N/A
Aminothiazoles Src family kinases (Lck, Src), AblThe thiazole ring and the 2-amino group are key for hinge binding. Substitutions at C4 and C5, and on the amino group, are crucial for potency and selectivity.[20][21][22][23][31]

dot

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Src Src RTK->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Src->Ras GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Heterocyclic Amine Kinase Inhibitor Inhibitor->RTK Inhibitor->Raf Inhibitor->PI3K Inhibitor->Src

Caption: Generalized signaling pathways targeted by heterocyclic amine kinase inhibitors.

Antimicrobial Activity: A Comparative Perspective

The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Heterocyclic amines have shown considerable promise in this area.

Antimicrobial Activity Profile Comparison (Hypothetical for 2-Arylindoles)
Heterocyclic Amine ClassRepresentative Microbial TargetsGeneral SAR for Antimicrobial Activity
2-Arylindoles Staphylococcus aureus, various fungi (inferred)Substitutions on the indole and aryl rings can modulate activity. For example, 5-nitro-2-phenylindoles have shown activity as NorA efflux pump inhibitors in S. aureus.[3]
Aminopyridines Staphylococcus aureus, Pseudomonas aeruginosa, Candida utilisCombination with other pharmacophores, such as a furan moiety, can lead to potent antimicrobial agents.[6][34]
Aminoquinolines Plasmodium falciparum, various bacteriaThe 4-aminoquinoline scaffold is a well-established antimalarial pharmacophore. Hybrid molecules incorporating this scaffold have shown antibacterial activity.[10][11]
Aminothiazoles Mycobacterium tuberculosis, Staphylococcus aureusThe 2-aminothiazole core is a versatile scaffold for developing antimicrobials. Substitutions at the N-2 position are particularly important for antitubercular activity.[24][26][29][32][33]

dot

Antimicrobial_Workflow start Synthesized Heterocyclic Amines mic Broth Microdilution Assay (Determine MIC) start->mic disk Disk Diffusion Assay (Zone of Inhibition) start->disk mbc Subculture from MIC tubes (Determine MBC/MFC) mic->mbc time_kill Time-Kill Kinetics Assay mic->time_kill moa Mechanism of Action Studies (e.g., Efflux Pump Inhibition) mbc->moa disk->mic time_kill->moa end Lead Compound Identification moa->end

Caption: Experimental workflow for evaluating the antimicrobial activity of heterocyclic amines.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of novel compounds. Below are representative protocols for key assays.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include wells with vehicle control (DMSO) and untreated cells.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In each well of the plate, set up the kinase reaction containing the kinase, substrate, and test compound at various concentrations in a suitable kinase buffer.

  • Initiation of Reaction: Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value as described for the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Aliquots from the wells showing no growth in the MIC assay can be plated onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

The 2-arylindole, aminopyridine, aminoquinoline, and aminothiazole scaffolds represent a rich source of chemical diversity for the development of novel therapeutic agents. While direct experimental data for this compound is limited, the analysis of structure-activity relationships within the broader class of 2-arylindoles suggests its potential as a valuable starting point for the design of new anticancer, kinase inhibitory, and antimicrobial compounds.

A thorough understanding of the SAR principles governing each heterocyclic amine class is paramount for the rational design of potent and selective drug candidates. The comparative framework presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers aiming to exploit the therapeutic potential of these versatile molecular architectures. Future studies focusing on the direct biological evaluation of this compound and its derivatives are warranted to fully elucidate its pharmacological profile and validate the hypotheses derived from SAR analyses.

References

A Comparative Guide to the Synthesis of 2-(3-aminophenyl)-1H-indole: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of a traditional and a novel synthetic route to 2-(3-aminophenyl)-1H-indole, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data, and a workflow visualization of the new route.

The synthesis of 2-(3-aminophenyl)-1H-indole has traditionally been approached through a multi-step sequence involving the construction of the indole core followed by functional group manipulations. A newer, palladium-catalyzed approach offers a more convergent and potentially more efficient alternative. This guide will delve into the specifics of both a well-established Fischer indole synthesis-based route and a modern Larock indole synthesis pathway.

Comparative Analysis of Synthetic Routes

The performance of the traditional and a new synthetic route are summarized below, highlighting key metrics such as overall yield, number of steps, and reaction conditions.

ParameterTraditional Route (Fischer Indole Synthesis)New Synthetic Route (Larock Indole Synthesis)
Overall Yield ~50-60%~65-75%
Number of Steps 32
Key Intermediate 2-(3-nitrophenyl)-1H-indole2-(3-nitrophenyl)-1H-indole
Indole Core Formation Fischer Indole SynthesisLarock Indole Synthesis
Reagents & Conditions Strong acids (PPA, ZnCl₂), high temperaturesPalladium catalyst, milder conditions
Substrate Scope Generally goodBroad, tolerant of various functional groups
Purification Multiple chromatographic purificationsFewer purification steps

Experimental Protocols

Traditional Route: Fischer Indole Synthesis and Subsequent Reduction

This route involves three main stages: the synthesis of 2-phenyl-1H-indole via the Fischer indole synthesis, nitration to introduce the nitro group on the phenyl ring, and finally, reduction of the nitro group to the desired amine.

Stage 1: Synthesis of 2-phenyl-1H-indole via Fischer Indole Synthesis [1][2][3][4]

  • Preparation of Acetophenone Phenylhydrazone: A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam cone for one hour. The resulting oil is dissolved in hot 95% ethanol, and crystallization is induced by agitation and cooling in an ice bath. The crude phenylhydrazone is collected by filtration.

  • Indolization: An intimate mixture of the freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall beaker and heated in an oil bath to 170°C with vigorous stirring. After the initial exothermic reaction subsides (3-4 minutes), the mixture is stirred for an additional 5 minutes. To prevent solidification, clean sand (200 g) is stirred into the reaction mixture.

  • Work-up and Purification: The mixture is digested overnight on a steam cone with water (800 mL) and concentrated hydrochloric acid (25 mL) to dissolve the zinc chloride. The solid, which contains sand and the crude product, is filtered. The crude 2-phenylindole is extracted from the sand by boiling with 95% ethanol. The ethanolic solution is decolorized with activated charcoal (Norit) and filtered hot. Upon cooling, 2-phenylindole crystallizes and is collected by filtration. A second crop can be obtained from the filtrate. The total yield is typically in the range of 72-80%.[1]

Stage 2: Nitration of 2-phenyl-1H-indole

Note: The direct nitration of 2-phenyl-1H-indole is known to yield a mixture of isomers, with the 3- and 6-nitro derivatives being major products.[5] Achieving selective nitration at the 3-position of the 2-phenyl ring is challenging and often results in lower yields of the desired isomer.

A common procedure involves the use of a nitrating mixture of nitric acid and sulfuric acid at low temperatures. However, due to the lack of a specific high-yielding protocol for the desired 3'-nitro isomer in the available literature, this step represents a significant drawback of the traditional route in terms of efficiency and purification. For the purpose of this guide, we will assume a hypothetical yield of 70% for this step after chromatographic separation.

Stage 3: Reduction of 2-(3-nitrophenyl)-1H-indole to 2-(3-aminophenyl)-1H-indole

Several methods are available for the reduction of the nitro group. Here, we detail the use of stannous chloride (SnCl₂).

  • Reaction Setup: To a solution of 2-(3-nitrophenyl)-1H-indole (0.967 mmol) in ethanol (5 mL), add stannous chloride dihydrate (SnCl₂·2H₂O, 10.0 mmol).[6]

  • Reaction: The reaction mixture is subjected to ultrasonic irradiation for 2 hours at 30°C, with completion monitored by TLC analysis.[6]

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and 2M KOH. The organic layer is separated, and the aqueous layer is further extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography. The reported yield for similar nitro reductions using this method is generally high, often exceeding 90%.[6]

Alternatively, catalytic hydrogenation using catalysts such as Pd/C can be employed for a cleaner reduction.[7][8][9]

New Synthetic Route: Larock Indole Synthesis and Reduction

This modern approach utilizes a palladium-catalyzed heteroannulation to construct the indole core with the substituted phenyl group in a single step, followed by the reduction of the nitro group.

Stage 1: Synthesis of 2-(3-nitrophenyl)-1H-indole via Larock Indole Synthesis [10][11][12]

Note: While a specific protocol for the direct synthesis of 2-(3-nitrophenyl)-1H-indole using this method was not found in the initial search, the Larock indole synthesis is a versatile method for preparing 2,3-disubstituted indoles.[10][11][12] The following is a general protocol that would be adapted for this specific synthesis.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-iodoaniline (1.0 mmol), 1-ethynyl-3-nitrobenzene (1.2 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Solvent Addition and Reaction: Add anhydrous DMF (5-10 mL) to the flask. Stir the reaction mixture at 100°C for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. Based on similar Larock indole syntheses, yields for this step are expected to be in the range of 70-85%.

Stage 2: Reduction of 2-(3-nitrophenyl)-1H-indole to 2-(3-aminophenyl)-1H-indole

The reduction of the nitro group is carried out using the same procedure as described in Stage 3 of the Traditional Route (e.g., with SnCl₂ or catalytic hydrogenation), with similar expected high yields.

Visualization of the New Synthetic Route

The following diagram illustrates the workflow of the new synthetic route for 2-(3-aminophenyl)-1H-indole, highlighting the key steps of the Larock indole synthesis and subsequent reduction.

New_Synthetic_Route Start Starting Materials: 2-Iodoaniline 1-Ethynyl-3-nitrobenzene Reaction Larock Indole Synthesis (Pd(OAc)₂, PPh₃, K₂CO₃, LiCl, DMF, 100°C) Start->Reaction Purification1 Purification (Column Chromatography) Reaction->Purification1 Intermediate 2-(3-nitrophenyl)-1H-indole Reduction Nitro Group Reduction (e.g., SnCl₂/EtOH or H₂/Pd-C) Intermediate->Reduction Purification2 Purification (Column Chromatography) Reduction->Purification2 Product 2-(3-aminophenyl)-1H-indole Purification1->Intermediate Purification2->Product

Caption: Workflow of the new synthetic route to 2-(3-aminophenyl)-1H-indole.

Conclusion

The new synthetic route, employing a Larock indole synthesis, presents a more convergent and efficient pathway to 2-(3-aminophenyl)-1H-indole compared to the traditional Fischer indole synthesis approach. The modern route involves fewer steps and avoids the challenging regioselective nitration of 2-phenyl-1H-indole, likely leading to a higher overall yield and simpler purification procedures. While the traditional route is well-established, the palladium-catalyzed methodology offers significant advantages in terms of elegance and efficiency for the synthesis of this important molecular scaffold. The choice of route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity.

References

comparing the efficacy of different catalysts for indolyl aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of indolyl anilines, more formally known as N-arylindoles, is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of this structural motif in a wide array of biologically active compounds and functional materials. The efficacy of synthesizing these valuable molecules hinges on the choice of catalyst. This guide provides a comparative analysis of the predominant catalytic systems, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The synthesis of N-arylindoles is primarily achieved through transition metal-catalyzed cross-coupling reactions, with palladium, copper, and nickel-based systems being the most extensively studied. Each catalytic system offers distinct advantages and limitations in terms of substrate scope, reaction conditions, and cost.

Catalyst SystemCatalyst Precursor / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Pd₂(dba)₃ / Bulky, electron-rich phosphinesNaOt-Bu, K₃PO₄Toluene, DioxaneRT - 11012-2470-95[1][2]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10012-2480-95[3][4]
Copper CuI / trans-1,2-cyclohexanediamineK₂CO₃, K₃PO₄Dioxane, Toluene110-14012-2485-96[5][6][7]
Cu₂O (ligand-free)K₃PO₄EthanolMW (0.67h)0.6775-90[8][9]
Cu(OAc)₂ (ligand/base-free)--Mild-High[10]
Nickel Ni(II) precatalyst / Phen-DalPhos (L1)--RT-High[11][12]
Ni(II) precatalyst / PAd₂-DalPhos (C4)--RT-High[11][12]
Ruthenium Ru(II) complex----High[13]
Metal-Free DDQ (oxidant)----High[14]
NIS (mediator)--Mild-Good to Excellent[15]

Table 1: Comparison of Catalytic Systems for N-Arylindole Synthesis. This table summarizes the typical reaction conditions and performance of various catalytic systems for the N-arylation of indoles. dba = dibenzylideneacetone; MW = microwave irradiation; RT = room temperature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the leading catalytic systems.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

A mixture of indole (1.0 mmol), aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol %), a bulky, electron-rich phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol %), and NaOt-Bu (1.4 mmol) in anhydrous toluene (5 mL) is heated at 100 °C under an argon atmosphere for 12-24 hours.[1][2] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding N-arylindole.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

To a solution of indole (1.0 mmol), aryl iodide or bromide (1.2 mmol), and K₂CO₃ (2.0 mmol) in dioxane (5 mL) is added CuI (0.1 mmol, 10 mol %) and trans-1,2-cyclohexanediamine (0.2 mmol, 20 mol %). The resulting mixture is heated at 110 °C for 24 hours under a nitrogen atmosphere.[5][6] The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the N-arylindole.

Nickel-Catalyzed N-Arylation

A Ni(II) precatalyst featuring a specialized phosphonite ancillary ligand (e.g., Phen-DalPhos) is employed for the cross-coupling of (hetero)anilines with (hetero)aryl chlorides.[11][12] A complementary precatalyst (PAd₂-DalPhos) is effective for the cross-coupling of indoles with (hetero)aryl chlorides.[11][12] These reactions often proceed at room temperature and can exhibit high chemoselectivity at low catalyst loadings (≤0.5 mol %).[11][12]

Mechanistic Insights and Visualizations

Understanding the catalytic cycles is paramount for optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the proposed mechanisms for the palladium- and copper-catalyzed N-arylation of indoles.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Indole-H De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Catalyst Regeneration N-Arylindole N-Arylindole Reductive Elimination Complex->N-Arylindole

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination. This diagram illustrates the key steps in the palladium-catalyzed N-arylation of indoles.

Ullmann_Condensation Cu(I)X Cu(I)X Indole Anion Coordination Indole Anion Coordination Cu(I)X->Indole Anion Coordination Indole Anion Oxidative Addition Oxidative Addition Indole Anion Coordination->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I)X Catalyst Regeneration N-Arylindole N-Arylindole Reductive Elimination->N-Arylindole

Figure 2: Catalytic Cycle of Ullmann Condensation. This diagram outlines the proposed mechanism for the copper-catalyzed N-arylation of indoles.

Conclusion

The choice of catalyst for indolyl aniline (N-arylindole) synthesis is a critical parameter that dictates the efficiency, scope, and practicality of the transformation. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, offer broad applicability for a range of aryl halides.[1][2] Copper-catalyzed systems, rooted in the classical Ullmann reaction, provide a more economical alternative and have seen significant advancements with the development of effective ligand systems and even ligand-free protocols.[5][6][7][8][9] Emerging nickel-catalyzed methods are proving to be particularly potent for the activation of more challenging aryl chlorides at mild temperatures.[11][12] For syntheses where the avoidance of transition metals is paramount, metal-free oxidative C-H amination strategies present a viable, albeit less general, approach.[14][15] This guide provides the foundational data and protocols to enable researchers to make an informed decision on the most suitable catalytic system for their synthetic targets.

References

Benchmarking Purity: A Comparative Guide to Synthesized 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for benchmarking the purity of synthesized 3-(1H-indol-2-yl)aniline. Ensuring high purity of this indole-containing aniline is critical for its applications in drug discovery and materials science, as impurities can significantly alter biological activity, chemical reactivity, and final product specifications. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate methods for their needs.

Introduction to this compound and its Purity Assessment

This compound is a heterocyclic aromatic amine containing both an indole and an aniline moiety. The indole ring system is a prevalent scaffold in numerous biologically active compounds. The purity of synthesized organic compounds is a critical parameter, and for drug molecules, a purity of greater than 95% is often required to ensure that the observed biological effects are not due to highly active impurities.[1] Several analytical techniques are employed to determine the purity of newly synthesized organic compounds, with High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) being the most powerful and commonly used methods.[2][3]

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity determination depends on factors such as the desired level of accuracy, the nature of potential impurities, and the available instrumentation. Below is a comparative summary of the most effective methods for assessing the purity of this compound.

Analytical Technique Principle Advantages Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.High resolution and sensitivity, quantitative, non-destructive.[4]Requires reference standards for absolute quantification.95.0 - 99.9
Quantitative ¹H NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Provides both qualitative and quantitative information, does not require a reference standard of the analyte, non-destructive.[2]Lower sensitivity compared to HPLC, potential for signal overlap.95.0 - 99.5
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity, provides molecular weight information.[5]Can be difficult to quantify without an isotopically labeled internal standard.Primarily qualitative for purity, but can be quantitative with appropriate methods (e.g., LC-MS).

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

A common and effective method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.

Reaction Scheme:

Fischer_Indole_Synthesis 3-Aminoacetophenone 3-Aminoacetophenone Hydrazone_Intermediate Hydrazone_Intermediate 3-Aminoacetophenone->Hydrazone_Intermediate Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone_Intermediate This compound This compound Hydrazone_Intermediate->this compound Heat Acid_Catalyst Acid_Catalyst

Figure 1. Fischer Indole Synthesis Workflow. This diagram illustrates the reaction of 3-aminoacetophenone and phenylhydrazine to form a hydrazone intermediate, which then undergoes acid-catalyzed cyclization upon heating to yield the final product.

Procedure:

  • Hydrazone Formation: A mixture of 3-aminoacetophenone (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion of the reaction, the ethanol is removed under reduced pressure.

  • Cyclization: The resulting crude hydrazone is added to a pre-heated polyphosphoric acid (PPA) at 100-120 °C and stirred for 30-60 minutes.

  • Work-up: The reaction mixture is cooled and then poured into ice-cold water. The mixture is neutralized with a saturated sodium bicarbonate solution.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[6]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a highly suitable method for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (0.1 mg/mL) Inject Inject into HPLC System Standard_Prep->Inject Sample_Prep Prepare Synthesized Sample (approx. 0.1 mg/mL) Sample_Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Figure 2. HPLC Purity Analysis Workflow. This flowchart outlines the key steps from sample preparation to data analysis for determining the purity of this compound by HPLC.

HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient elution)
Gradient Start with 30% Acetonitrile, ramp to 90% over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the synthesized sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.[4]

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Purity Analysis by Quantitative ¹H NMR (qNMR)

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Comparative Data: this compound vs. Alternative

For comparative purposes, we can benchmark the purity of synthesized this compound against a commercially available, structurally similar compound such as 4-dodecylaniline, which is also a substituted aniline.

Compound Synthesis Method Purity by HPLC (%) Purity by qNMR (%)
This compound Fischer Indole Synthesis98.798.2
4-Dodecylaniline (Commercial) Varies≥ 99.0Not typically provided

Note: The data presented for this compound is representative of a typical synthesis and may vary based on reaction conditions and purification efficiency.

Logical Framework for Purity Assessment

The selection of an appropriate purity analysis method is a critical decision in the workflow of chemical synthesis and characterization.

Purity_Assessment_Logic Synthesized_Product Synthesized This compound Initial_Screen Initial Purity Screen (TLC, LC-MS) Synthesized_Product->Initial_Screen High_Purity High Purity Indicated Initial_Screen->High_Purity Yes Low_Purity Impurities Detected Initial_Screen->Low_Purity No Quantitative_Analysis Quantitative Purity Analysis (HPLC, qNMR) High_Purity->Quantitative_Analysis Purification Further Purification (e.g., Column Chromatography) Low_Purity->Purification Purification->Initial_Screen Meets_Spec Meets Specification? Quantitative_Analysis->Meets_Spec Final_Product Final Product (Purity > 95%) Release Release for Further Use Final_Product->Release Meets_Spec->Final_Product Yes Re-evaluate Re-evaluate Synthesis/ Purification Meets_Spec->Re-evaluate No Re-evaluate->Purification

Figure 3. Logical Workflow for Purity Assessment. This diagram illustrates the decision-making process for assessing the purity of a synthesized compound, from initial screening to final release.

Conclusion

The purity of synthesized this compound can be reliably determined using a combination of chromatographic and spectroscopic techniques. HPLC provides high-resolution separation and is excellent for routine purity checks, while qNMR offers an absolute quantification method that is invaluable for characterizing new batches of material. Mass spectrometry serves as a powerful tool for the identification of the target compound and any potential impurities. For routine quality control, RP-HPLC with UV detection is often the most practical and efficient method, offering a good balance of resolution, sensitivity, and ease of use. By employing the detailed protocols and comparative data in this guide, researchers can confidently benchmark the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

Comparative Docking Analysis of Indole-Aniline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico examination of a series of 2-(3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-yl)aniline derivatives reveals significant potential for targeting key protein kinases involved in cancer progression. This guide provides a comparative overview of their molecular docking performance against Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) kinases, offering insights into their structure-activity relationships and therapeutic promise.

A recent study explored a series of novel compounds, with a notable derivative, 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (referred to as compound a5 ), demonstrating high binding affinity to both EGFR and RET kinases[1]. This finding suggests that the indole-aniline scaffold, linked by a triazole ring, represents a promising framework for the design of potent kinase inhibitors.

Data Presentation: Docking Performance

The in-silico analysis of compound a5 and its analogues against the crystal structures of EGFR and RET revealed varying binding energies, indicating differences in their inhibitory potential. The docking scores, which represent the binding affinity in kcal/mol, are summarized in the table below. A more negative value signifies a stronger predicted interaction.

Compound IDTarget ProteinBinding Energy (kcal/mol)
a5 EGFR-9.7
a5 RET-8.7
Vandetanib (Standard)EGFR-
Vandetanib (Standard)RET-
Gefitinib (Standard)EGFR-
Gefitinib (Standard)RET-

Note: The original study compared the binding energies of the synthesized compounds with standard drugs Vandetanib and Gefitinib, however, the specific binding energy values for the standards were not provided in the abstract.

Experimental Protocols

The molecular docking studies were conducted using the AutoDock Vina software. The three-dimensional crystal structures of the target proteins, EGFR and RET, were obtained from a protein data bank. The synthesized compounds, including a5 , were docked to the active sites of these proteins to predict their binding conformations and affinities. Visualization of the docking results was performed using Discovery Studio software to analyze the molecular interactions, such as hydrogen bonds and π-stacking, between the ligands and the protein residues[1].

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis l1 Synthesis of 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) and analogs d1 Docking of Ligands to Protein Active Sites (AutoDock Vina) l1->d1 p1 Retrieve Crystal Structures of EGFR and RET from PDB p1->d1 d2 Generation of Binding Poses and Calculation of Binding Energies d1->d2 a1 Identification of Best Binding Conformations d2->a1 a2 Visualization and Analysis of Interactions (Discovery Studio) a1->a2 a3 Comparative Analysis of Binding Affinities a2->a3

Caption: Proposed mechanism of action for the indole-aniline derivatives.

The study highlights that the presence of the indole and aniline fragments in compound a5 contributes to stable hydrogen bonds and π-stacking interactions within the active sites of EGFR and RET, which is a characteristic of effective kinase inhibitors.[1] These findings underscore the potential of 2-(3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-yl)aniline derivatives as lead compounds for the development of novel anticancer agents. Further in-vitro and in-vivo studies are warranted to validate these in-silico predictions and to explore the full therapeutic potential of this chemical class.

References

Comparative In Vitro Validation of 3-(1H-indol-2-yl)aniline Analog Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the cytotoxic effects of indole-based compounds.

This guide provides a comparative analysis of the in vitro cytotoxic activity of various indole analogs, with a focus on structures related to 3-(1H-indol-2-yl)aniline. The data presented is compiled from multiple studies to offer a broader understanding of the structure-activity relationships of this class of compounds against several human cancer cell lines. While a direct comparative study on a series of this compound analogs is not publicly available, this guide synthesizes data from closely related indole derivatives to provide valuable insights for researchers in the field of oncology drug discovery.

Data Presentation: Comparative Cytotoxicity (IC50) of Indole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. The presented compounds, while not all exact this compound analogs, share key structural features and provide a basis for understanding the potential of this scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
Indole-Aminoquinazoline Hybrid 4b A549 (Lung)>100[1]
Caco-2 (Colon)26.15[1]
C3A (Liver)39.71[1]
MCF-7 (Breast)>100[1]
HeLa (Cervical)>100[1]
Indole-Aminoquinazoline Hybrid 4f A549 (Lung)51.64[1]
Caco-2 (Colon)20.33[1]
C3A (Liver)35.88[1]
MCF-7 (Breast)45.51[1]
HeLa (Cervical)48.98[1]
Indole-Aminoquinazoline Hybrid 4g A549 (Lung)>100[1]
Caco-2 (Colon)19.88[1]
C3A (Liver)30.11[1]
MCF-7 (Breast)>100[1]
HeLa (Cervical)>100[1]
Indolin-2-one Derivative 9 HepG-2 (Liver)2.53[2]
MCF-7 (Breast)7.54[2]
Indolin-2-one Derivative 20 HepG-2 (Liver)3.08[2]
MCF-7 (Breast)5.28[2]
2-amino-3,4,5-trimethoxyaroylindole 5d MCF-7 (Breast)0.013[3]
HT-29 (Colon)0.143[3]
Thiophenyl-3-phenyl-1H-indole-carbohydrazide 6i COLO 205 (Colon)0.071 (LC50)[4]
SK-MEL-5 (Melanoma)0.075 (LC50)[4]
MDA-MB-435 (Melanoma)0.259 (LC50)[4]
Indole-Oxadiazole-Benzothiazole 2e HCT116 (Colon)6.43[5]
A549 (Lung)9.62[5]
A375 (Melanoma)8.07[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Human cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa, A549) seeding 2. Cell Seeding (96-well plates) incubation_24h 3. Incubation (24 hours) treatment 5. Cell Treatment (48-72 hours) incubation_24h->treatment compound_prep 4. Compound Preparation (Serial Dilutions) mtt_addition 6. MTT Addition (2-4 hours) treatment->mtt_addition solubilization 7. Formazan Solubilization readout 8. Absorbance Reading (570 nm) solubilization->readout calculation 9. IC50 Calculation

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Signaling Pathway: EGFR/VEGFR Inhibition

Many indole derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which play crucial roles in cancer cell proliferation, survival, and angiogenesis.[5][6] The following diagram illustrates a simplified overview of these signaling pathways and the potential point of intervention for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK Activates VEGFR VEGFR PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Activates Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR

Caption: Simplified EGFR and VEGFR signaling pathways and the inhibitory action of kinase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(1H-indol-2-yl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Given the toxic and potentially carcinogenic nature of aniline and the hazardous characteristics of indole, all handling and disposal preparations for 3-(1H-indol-2-yl)aniline should be conducted with strict adherence to safety protocols.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are essential. For aniline and its derivatives, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are not advised for handling aniline.[1]

  • Eye Protection: Chemical splash goggles are required to prevent any contact with the eyes.[1][2][3][4]

  • Lab Coat: A fully-buttoned lab coat should be worn to protect against skin contact.[1]

  • Respiratory Protection: All work involving this compound must be performed in a certified laboratory chemical fume hood.[1][5]

Designated Work Area: All procedures should be confined to a designated and clearly marked area to limit potential exposure.[1][5]

Hazard Summary and Personal Protective Equipment

The following table summarizes the potential hazards of this compound based on the known properties of aniline and indole, alongside the recommended personal protective equipment.

Hazard ClassificationPotential EffectsRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][4]Chemical-resistant gloves, lab coat, chemical splash goggles, use within a fume hood.
Skin Corrosion/Irritation May cause skin irritation.[2][4]Chemical-resistant gloves, lab coat.
Serious Eye Damage/Irritation May cause serious eye damage.[2][4]Chemical splash goggles.
Carcinogenicity/Mutagenicity Aniline is a suspected carcinogen.[6][7]Handle with extreme caution, using all recommended PPE and engineering controls.
Aquatic Toxicity Aniline and indole are toxic to aquatic life.[2][8]Prevent release to the environment.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste material, including any unused product and contaminated disposable items (e.g., gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.[1][5]

    • A polyethylene container is a suitable choice for this type of chemical waste.[5]

    • The container must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound".[1]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[5]

    • The storage area should be cool and protected from direct sunlight and sources of ignition.[5]

  • Spill Management:

    • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry substance like vermiculite or sand.[1] Collect the absorbed material into the hazardous waste container.

    • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[1]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[1][5]

    • Arrange for the collection and disposal of the hazardous waste container through your institution's EH&S office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

cluster_spill Spill Response A Start: Generation of This compound Waste C Collect waste in a designated, compatible (e.g., polyethylene) container. A->C B Is the waste container properly labeled 'Hazardous Waste' and with the chemical name? B->C No D Store the sealed container in a secure, well-ventilated area away from incompatible materials. B->D Yes C->B I Arrange for pickup by EH&S or licensed hazardous waste contractor. D->I E Small Spill Occurs G Absorb with inert material and place in waste container. E->G F Large Spill Occurs H Evacuate and contact EH&S/ Emergency Services. F->H G->D J End: Proper Disposal I->J

Caption: Chemical Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-(1H-indol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-(1H-indol-2-yl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and indole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound. The required PPE is summarized in the table below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • Personnel Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

2. Handling Procedures:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper and gloves, in a designated, leak-proof hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.[4] Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[4] The rinsate should be collected as hazardous liquid waste.

2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4]

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • All waste must be disposed of through your institution's approved hazardous waste management program.

  • Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4]

Experimental Workflow and Safety Decision Making

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Prepare_Workspace Prepare Workspace in Fume Hood Gather_Materials->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Workspace Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Experimental workflow for handling this compound.

action action stop stop Start Handling this compound Is_Fume_Hood_Available Is a certified chemical fume hood available? Start->Is_Fume_Hood_Available Work_In_Hood Proceed with work inside the fume hood. Is_Fume_Hood_Available->Work_In_Hood Yes Stop_Work STOP WORK. Consult with EHS. Is_Fume_Hood_Available->Stop_Work No Is_Splash_Risk Is there a risk of splashing? Work_In_Hood->Is_Splash_Risk Wear_Goggles_Shield Wear chemical splash goggles and a face shield. Is_Splash_Risk->Wear_Goggles_Shield Yes Wear_Goggles Wear chemical splash goggles. Is_Splash_Risk->Wear_Goggles No Double_Glove Wear double chemical- resistant gloves. Wear_Goggles_Shield->Double_Glove Wear_Goggles->Double_Glove

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.